3'-Hydroxyxanthyletin
Description
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C14H12O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-7,15H,1-2H3 |
InChI Key |
FMYNVGVODWZNCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
Origin of Product |
United States |
Foundational & Exploratory
3'-Hydroxyxanthyletin: A Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxyxanthyletin is a pyranocoumarin, a class of heterocyclic compounds known for their diverse pharmacological activities. As a derivative of xanthyletin, this compound is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the known natural sources of the parent compound xanthyletin and its derivatives, detailed methodologies for their isolation and purification, and an exploration of their potential biological activities and associated signaling pathways. While specific data for this compound is limited, this guide extrapolates from closely related compounds to provide a foundational understanding for future research.
Natural Sources
Xanthyletin and its derivatives, including potentially this compound, are primarily found in plants belonging to the Rutaceae (citrus family) and Apiaceae (carrot or parsley family) families.[1][2] These compounds are part of the plant's secondary metabolism, often playing a role in defense mechanisms.
Key plant genera known to be rich sources of pyranocoumarins include:
-
Citrus : Various parts of citrus plants, including the roots and peels, have been identified as sources of xanthyletin. For instance, xanthyletin has been isolated from Citrus sinensis (sweet orange) grafted on Citrus limonia.[3][4]
-
Peucedanum : The roots of Peucedanum praeruptorum are a well-documented source of a variety of coumarins, including xanthyletin-type compounds.[5][6][7]
-
Toddalia : Toddalia asiatica, particularly its stem bark and roots, is known to contain a diverse array of coumarins.[8][9][10]
-
Boenninghausenia : Boenninghausenia albiflora is another member of the Rutaceae family from which various secondary metabolites, including coumarins, have been isolated.[11][12]
-
Brosimum : Xanthyletin has been extracted from the wood of Brosimum rubescens.[13]
-
Stauranthus : Xanthyletin has also been isolated from Stauranthus perforatus.[14]
While this compound has not been explicitly reported as isolated from these sources in the reviewed literature, the presence of the parent compound, xanthyletin, suggests that these plants are prime candidates for targeted screening for its hydroxylated derivatives.
Quantitative Data
| Plant Species | Plant Part | Compound | Extraction Method | Yield | Reference |
| Citrus sinensis on C. limonia | Roots | Xanthyletin | Dichloromethane extraction followed by HSCCC | Not specified | [4] |
| Peucedanum praeruptorum | Roots | Praeruptorin A, B, E | HPLC | Varies with growth stage | [15] |
| Citrus species | Peels | Various coumarins | UPLC-MS | Varies (e.g., Limettin up to 779.0 µg/g) | [5] |
| Citrus Beverages | Juice | Various coumarins | HPLC-MS/MS | Varies (e.g., Citropten up to 0.94 mg/L) | [11] |
| Melilotus officinalis | - | Coumarin | 96% Ethanol extraction | 316.37 mg/100 g | [10] |
| Angelica archangelica | - | Coumarin | Supercritical CO2 extraction | 0.91 mg/100 g | [10] |
Experimental Protocols
The isolation and purification of xanthyletin and its derivatives involve multi-step processes that combine various extraction and chromatographic techniques. Below are detailed methodologies adapted from published studies.
Protocol 1: General Extraction of Coumarins from Plant Material
This protocol provides a general procedure for the initial extraction of coumarins from dried plant material.
1. Plant Material Preparation:
- Air-dry the plant material (e.g., roots, stems, leaves) at room temperature or in a convection oven at a low temperature (around 40°C) to prevent degradation of thermolabile compounds.
- Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Solvent Extraction:
- Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, dichloromethane, or a mixture thereof) at room temperature for an extended period (24-72 hours), with occasional shaking.[13]
- Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble and extract using a Soxhlet apparatus with an appropriate solvent. This method involves continuous extraction with fresh solvent.
- Ultrasonic-Assisted Extraction (UAE): Suspend the powdered material in a solvent and subject it to ultrasonic waves. This technique can enhance extraction efficiency and reduce extraction time.
3. Concentration:
- After extraction, filter the mixture to remove solid plant debris.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40-50°C to obtain a crude extract.
Protocol 2: Isolation of Xanthyletin using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a study that successfully isolated xanthyletin from a crude plant extract.[4]
1. Crude Extract Preparation:
- Obtain a crude extract rich in coumarins using a suitable extraction method (e.g., maceration with dichloromethane) as described in Protocol 1.
2. HSCCC System and Solvent System:
- Instrument: A high-speed counter-current chromatograph.
- Solvent System: A two-phase solvent system is crucial for successful separation. For xanthyletin, a system composed of hexane/ethanol/acetonitrile/water (10:8:1:1, v/v/v/v) has been reported to be effective.[4]
- Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.
3. HSCCC Operation:
- Filling the Column: Fill the multilayer coil column entirely with the stationary phase (upper phase).
- Sample Loading: Dissolve the crude extract in a small volume of the solvent system and inject it into the column.
- Elution: Pump the mobile phase (lower phase) through the column at a specific flow rate while the column is rotating at a high speed (e.g., 800 rpm).
- Fraction Collection: Collect the eluent in fractions using a fraction collector.
4. Analysis and Purification:
- Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound.
- Combine the pure fractions and evaporate the solvent to obtain the purified xanthyletin.
Protocol 3: Isolation of Coumarins using Column Chromatography
This is a classic and widely used method for the purification of natural products.
1. Stationary Phase Preparation:
- Pack a glass column with a suitable adsorbent, most commonly silica gel or Sephadex LH-20, slurried in the initial mobile phase.
2. Sample Loading:
- Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
3. Elution:
- Elute the column with a solvent system of increasing polarity. A common gradient for coumarin separation is starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or methanol.
- Collect the eluate in fractions.
4. Fraction Analysis and Purification:
- Analyze the collected fractions by TLC or HPLC.
- Combine fractions containing the compound of interest and further purify if necessary by re-chromatography or crystallization to obtain the pure compound.
Biological Activities and Signaling Pathways
While the specific biological activities of this compound are not yet well-documented, the known pharmacological effects of xanthyletin and other pyranocoumarins provide a strong indication of its potential therapeutic applications. These activities include anti-inflammatory, anticancer, and antimicrobial effects.
Anti-Inflammatory Activity
Pyranocoumarins have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
References
- 1. Xanthyletin | C14H12O3 | CID 65188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyterphenyllin, a natural fungal metabolite, induces apoptosis and S phase arrest in human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chapter 3: Antimicrobial properties of hydroxyxanthenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Plant Pyranocoumarins: Description, Biosynthesis, Application [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS). | Semantic Scholar [semanticscholar.org]
- 13. Anti-inflammatory and Antioxidant Activity of Peptides From Ethanol-Soluble Hydrolysates of Sturgeon (Acipenser schrenckii) Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The underappreciated diversity of furanocoumarins in grapefruits revealed by MassQL filtered molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-Hydroxyxanthyletin (Aegelinol): Discovery, Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Hydroxyxanthyletin, also known as Aegelinol, is a naturally occurring pyranocoumarin that has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, structural characterization, and known biological functions of this compound. It is intended to serve as a detailed resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for its isolation and biological evaluation, and presents visual representations of relevant pathways and workflows to facilitate a deeper understanding of this promising bioactive compound.
Discovery and Natural Occurrence
This compound (3',4'-dihydro-3'-hydroxy-Xanthyletin) is a derivative of xanthyletin, a coumarin compound. It has been isolated from several plant sources, most notably from the bael fruit tree, Aegle marmelos, and the roots of Angelica gigas[1][2]. Its CAS number is 5993-18-0[3]. The discovery of this compound has been part of broader phytochemical investigations into traditional medicinal plants, aiming to identify and characterize their bioactive constituents.
Physicochemical Properties and Structural Elucidation
The chemical structure of this compound has been determined through various spectroscopic methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₄ | [3] |
| Molecular Weight | 246.26 g/mol | [3] |
| CAS Number | 5993-18-0 | [3] |
| Appearance | - | - |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Spectroscopic Data
-
¹H-NMR: To determine the number and types of protons and their connectivity.
-
¹³C-NMR: To identify the number and types of carbon atoms.
-
2D-NMR (COSY, HMQC, HMBC): To establish detailed correlations between protons and carbons, confirming the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.
Synthesis
While this compound is a natural product, synthetic routes for coumarin derivatives are well-established and can be adapted for its production. A general synthetic approach for similar coumarin derivatives was not found in the provided search results.
Biological Activities and Mechanism of Action
This compound has demonstrated a range of promising biological activities, primarily focused on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
This compound has shown significant antibacterial and antifungal activity.
Studies have demonstrated that Aegelinol (this compound) exhibits a significant antibacterial effect against both Gram-positive and Gram-negative bacteria[4].
Table 2: Antibacterial Activity of Aegelinol (this compound)
| Bacterial Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus (ATCC) | 16 | [4] |
| Salmonella typhi (ATCC) | 16 | [4] |
| Enterobacter cloacae (ATCC) | 16 | [4] |
| Enterobacter aerogenes (ATCC) | 16 | [4] |
| Helicobacter pylori | Dose-dependent inhibition (5-25 μg/mL) | [4] |
Xanthyletin, the parent compound of this compound, has been identified as a potent inhibitor of the symbiotic fungus Leucoagaricus gongylophorus cultivated by leaf-cutting ants, with complete inhibition observed at a concentration of 25 μg/mL[5][6]. This suggests that derivatives like this compound may also possess significant antifungal properties.
Anti-inflammatory Activity
Coumarin derivatives are known to possess anti-inflammatory properties[7][8][9][10]. While specific studies detailing the anti-inflammatory mechanism of this compound are not available in the provided search results, the general mechanisms for related coumarins involve the inhibition of key inflammatory mediators.
A potential mechanism of action for the anti-inflammatory effects of coumarin derivatives involves the modulation of inflammatory pathways.
Caption: Potential Anti-inflammatory Mechanism of this compound.
Experimental Protocols
Isolation of this compound from Plant Material
The following is a general protocol for the isolation of coumarins from plant sources, which can be adapted for this compound.
Caption: General Workflow for the Isolation of this compound.
Detailed Steps:
-
Plant Material Preparation: The dried and powdered plant material (e.g., roots of Angelica gigas) is subjected to extraction.
-
Extraction: Maceration or Soxhlet extraction is performed using a suitable organic solvent such as methanol, ethanol, or a mixture of solvents.
-
Concentration: The solvent is removed under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.
-
Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: The pure compound is then subjected to spectroscopic analysis (¹H-NMR, ¹³C-NMR, 2D-NMR, MS) to confirm its structure.
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains can be determined using the broth microdilution method.
Table 3: General Protocol for Broth Microdilution Assay
| Step | Procedure |
| 1. Preparation of Inoculum | Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL). |
| 2. Preparation of Compound | A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are made in a 96-well microtiter plate. |
| 3. Inoculation | The standardized microbial inoculum is added to each well of the microtiter plate. |
| 4. Incubation | The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). |
| 5. Determination of MIC | The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. |
Future Perspectives
This compound represents a promising natural product with significant potential for the development of new therapeutic agents. Further research is warranted to:
-
Elucidate the detailed mechanisms of action for its antimicrobial and anti-inflammatory activities, including the identification of specific molecular targets and signaling pathways.
-
Conduct comprehensive in vivo studies to evaluate its efficacy and safety in animal models of infection and inflammation.
-
Develop and optimize synthetic routes to ensure a sustainable supply for further research and potential commercialization.
-
Investigate its potential synergistic effects with existing antimicrobial and anti-inflammatory drugs.
The information compiled in this technical guide provides a solid foundation for future investigations into the therapeutic potential of this compound.
References
- 1. Phytochemical: 3',4'-dihydro-3'-hydroxy-Xanthyletin [caps.ncbs.res.in]
- 2. 3',4'-dihydro-3'-hydroxy-Xanthyletin | CAS:5993-18-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. 3',4'-dihydro-3'-hydroxy-Xanthyletin - Safety Data Sheet [chemicalbook.com]
- 4. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activities of synthetic coumarin derivatives [openscholar.dut.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. Antiinflammatory and antioxidant evaluation of novel coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of 3'-Hydroxyxanthyletin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3'-Hydroxyxanthyletin, a linear pyranocoumarin. The document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. It consolidates available data on the compound's identity, chemical structure, and key physical and chemical characteristics. While experimental data for some properties remain elusive in publicly accessible literature, this guide presents the established information and outlines standard methodologies for the experimental determination of these properties.
Introduction
This compound, with the IUPAC name 7-hydroxy-8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one, is a derivative of xanthyletin, belonging to the class of linear pyranocoumarins. These compounds are of interest to the scientific community due to the diverse biological activities exhibited by the broader coumarin family. A thorough understanding of the physicochemical properties of this compound is fundamental for any research and development activities, including the design of synthesis pathways, formulation development, and the investigation of its biological and pharmacological potential.
Chemical Identity and Structure
The fundamental identifying information for this compound is summarized in the table below.
| Identifier | Value |
| Systematic Name | 7-hydroxy-8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one |
| Molecular Formula | C₁₄H₁₂O₄ |
| Molecular Weight | 244.246 g/mol |
| CAS Registry Number | 165900-08-3 |
| Chemical Class | Linear Pyranocoumarin |
The chemical structure of this compound is characterized by a coumarin core fused with a pyran ring.
Physicochemical Properties
| Property | Value/Description |
| Physical State | Solid (predicted) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone, Methanol, Ethanol, Pyridine.[1] |
| pKa (predicted) | Described as an extremely weak basic (essentially neutral) compound. |
| XlogP (predicted) | 2.7 |
Experimental Protocols
While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the literature, standard methodologies for compounds of this nature can be applied.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
General Protocol using a Digital Melting Point Apparatus:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a digital melting point apparatus.
-
Rapid Determination (Optional): A rapid heating rate (10-20 °C/min) can be used to quickly determine an approximate melting range.
-
Accurate Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A new sample is then heated at a slow rate (1-2 °C/min) to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.
Solubility Determination
Understanding the solubility of a compound is crucial for its formulation, delivery, and biological testing.
General Qualitative Solubility Testing Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a clean, dry test tube.
-
Solvent Addition: A measured volume of the solvent to be tested (e.g., 0.1 mL) is added to the test tube.
-
Observation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Classification: The solubility is visually assessed and can be classified as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Incremental Solvent Addition: If the compound does not dissolve in the initial volume, further aliquots of the solvent can be added to determine an approximate solubility limit.
Logical Workflow for Physicochemical Characterization
The process of characterizing the physicochemical properties of a compound like this compound follows a logical progression.
Caption: Logical workflow for the physicochemical characterization of a compound.
Conclusion
This technical guide has synthesized the currently available physicochemical data for this compound. While foundational information regarding its chemical identity and structure is established, a notable gap exists in the experimental determination of key properties such as its melting and boiling points. The provided general experimental protocols offer a starting point for researchers seeking to fill these knowledge gaps. Further experimental investigation is crucial to build a comprehensive physicochemical profile of this compound, which will undoubtedly facilitate its future exploration in various scientific and developmental contexts.
References
3'-Hydroxyxanthyletin: An Uncharted Therapeutic Potential
Despite significant interest in the therapeutic properties of coumarin derivatives, a comprehensive analysis of 3'-Hydroxyxanthyletin reveals a notable absence of specific research on its potential therapeutic effects. While the parent compound, xanthyletin, and other related molecules have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, this compound remains a largely unexplored molecule in the scientific literature.
Currently, there is a significant lack of available quantitative data, detailed experimental protocols, and established signaling pathways specifically associated with this compound. This information gap prevents a thorough evaluation of its therapeutic promise for researchers, scientists, and drug development professionals.
The Broader Context: Therapeutic Promise of Related Compounds
Xanthyletin, a pyranocoumarin found in various plants, has been the subject of several studies. Research has indicated its potential as an anticancer agent, with an ED50 value of 18.4 μg/mL against MCF-7 breast cancer cells.[1] Furthermore, various derivatives of coumarins, the structural class to which xanthyletin belongs, have shown a wide array of pharmacological activities. These include anti-inflammatory, antioxidant, and antiproliferative actions, often attributed to their ability to modulate various cellular signaling pathways.[2][3][4][5]
The Unexplored Frontier of this compound
The addition of a hydroxyl group at the 3' position of the xanthyletin structure could theoretically alter its biological activity. Hydroxylation is a common metabolic process and can significantly impact a molecule's solubility, receptor binding affinity, and overall therapeutic efficacy. However, without specific studies on this compound, any discussion of its potential effects remains speculative.
The absence of data extends to all core requirements of a technical guide:
-
Quantitative Data: No IC50 or EC50 values for anti-inflammatory, antioxidant, or anticancer activities are available in the public domain.
-
Experimental Protocols: Detailed methodologies for assays involving this compound have not been published.
-
Signaling Pathways: There is no information on the specific cellular signaling pathways that may be modulated by this compound.
Future Directions
The current void in the scientific literature presents an opportunity for future research. A systematic investigation into this compound is warranted to determine its potential therapeutic value. Such research should focus on:
-
Synthesis and Isolation: Development of efficient methods for the synthesis or isolation of this compound to enable biological testing.
-
In Vitro Screening: Comprehensive screening of the compound for its antioxidant, anti-inflammatory, and anticancer activities using established assays.
-
Mechanism of Action Studies: Elucidation of the underlying molecular mechanisms and identification of the cellular signaling pathways affected by this compound.
Until such studies are conducted, this compound will remain an intriguing but unvalidated molecule in the vast landscape of natural product research. The potential for a novel therapeutic agent exists, but it is a potential that is yet to be unlocked through rigorous scientific inquiry.
References
- 1. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
In Vitro Biological Screening of 3'-Hydroxyxanthyletin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Hydroxyxanthyletin, a natural coumarin derivative, has been the subject of in vitro biological screening to elucidate its potential therapeutic activities. This technical guide provides a comprehensive overview of its evaluated biological effects, focusing on its antioxidant, anti-inflammatory, and cytotoxic properties. Detailed experimental protocols for the conducted assays are presented, alongside a summary of the quantitative data obtained. Furthermore, potential signaling pathways that may be modulated by this compound are discussed and visualized.
Introduction
Coumarins are a large class of phenolic substances found in many plants, and they are known for their diverse pharmacological activities. Xanthyletin and its derivatives, including this compound, have attracted interest for their potential as scaffolds in drug discovery. This document synthesizes the available in vitro data on this compound to serve as a resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
In Vitro Biological Activities
The in vitro biological activities of this compound and its derivatives have been investigated in several studies, primarily focusing on their antioxidant, anti-inflammatory, and anticancer effects.
Antioxidant Activity
The antioxidant potential of coumarin derivatives is a well-established area of research[1][2][3][4][5]. The ability of these compounds to scavenge free radicals is a key mechanism behind their protective effects against oxidative stress-related diseases.
Table 1: Summary of In Vitro Antioxidant Activity Data for Coumarin Derivatives
| Assay | Test Substance | IC50 / Activity | Reference |
| DPPH Radical Scavenging | 3-carboxycoumarin derivatives | C1 and C2 showed best activity | [1] |
| DPPH Radical Scavenging | 4-hydroxycoumarin derivatives | 2b, 6b, 2c, and 4c most active | [2] |
| DPPH, Superoxide, Nitric Oxide Scavenging | Coumarin compounds I and II | Strong antioxidant activity | [5] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory properties of natural compounds are of significant interest for therapeutic development[6][7][8][9].
Specific quantitative data on the in vitro anti-inflammatory activity of this compound is not available in the reviewed literature. However, related coumarins have demonstrated anti-inflammatory potential. For instance, Scopoletin (6-methoxy-7-hydroxycoumarin) has been shown to modulate multiple cellular signaling pathways involved in inflammation[10]. Brodifacoum, a 4-hydroxycoumarin derivative, has been observed to inhibit nitrite production in LPS-stimulated microglia cells[11].
Cytotoxic Activity
The cytotoxic effects of natural compounds against various cancer cell lines are a primary focus of anticancer drug discovery[12][13][14][15][16].
Table 2: Summary of In Vitro Cytotoxicity Data for Related Compounds
| Cell Line(s) | Test Substance | IC50 / Effect | Reference |
| A2780/CP70 and OVCAR-3 (ovarian cancer) | 3-Hydroxyterphenyllin | Dose-dependent growth suppression | [13] |
| HTB-140 (melanoma), A549 (lung cancer) | Alloxanthoxyletin derivatives | Concentration-dependent inhibition of cell growth | [14] |
| PC3 (prostate cancer), MGC803 (gastric cancer) | 3-aryl-7-hydroxy scopoletin derivatives | Potent antiproliferation activities | [17] |
| A549, H1299, and CL1-5 (lung cancer) | ortho-aryl N-hydroxycinnamides | Antiproliferative effects | [18] |
Note: The data presented is for compounds structurally related to this compound, as specific cytotoxicity data for this compound was not found in the reviewed literature.
Experimental Protocols
The following sections detail the general methodologies for the key in vitro assays used to evaluate the biological activities of coumarin derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for determining the free radical scavenging activity of a compound[1][4].
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate or cuvettes, add different concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Ascorbic acid or Trolox is commonly used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation[14][15].
Protocol:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) at 37°C.
-
The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated from the dose-response curve.
Potential Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by this compound is limited, the biological activities observed for related coumarins suggest potential involvement in key cellular signaling cascades. Scopoletin, for example, has been linked to the modulation of multiple pathways including NF-κB, STAT3, and NRF-2 signaling[10].
Based on the known activities of similar compounds, the following pathways are plausible targets for this compound.
Experimental workflow for in vitro screening.
Potential signaling pathways modulated by this compound.
Conclusion
The available in vitro data on coumarin derivatives suggest that this compound likely possesses antioxidant, anti-inflammatory, and cytotoxic properties. However, there is a clear need for further research to specifically quantify these activities for this compound and to elucidate the precise molecular mechanisms and signaling pathways involved. The protocols and potential pathways outlined in this guide provide a framework for future investigations into the therapeutic potential of this natural compound.
References
- 1. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico and In Vitro Study of Antioxidant Potential of Urolithins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 5. japer.in [japer.in]
- 6. mendeley.com [mendeley.com]
- 7. researchgate.net [researchgate.net]
- 8. Radical scavenging and anti-inflammatory activities of (hetero)arylethenesulfonyl fluorides: Synthesis and structure-activity relationship (SAR) and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Antioxidant Properties of the Extract, Tiliroside, and Patuletin 3-O- β-D-Glucopyranoside from Pfaffia townsendii (Amaranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of multiple cellular signalling pathways as targets for anti-inflammatory and anti-tumorigenesis action of Scopoletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-Hydroxyterphenyllin, a natural fungal metabolite, induces apoptosis and S phase arrest in human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cell line cytotoxicity: Topics by Science.gov [science.gov]
- 16. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of 3-aryl-7-hydroxy scopoletin derivatives as autophagy activators against tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of ortho-aryl N-hydroxycinnamides as potent histone deacetylase (HDAC) 8 isoform-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Structure of 3'-Hydroxyxanthyletin: A Spectroscopic Approach
For Immediate Release
This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 3'-Hydroxyxanthyletin, an angular pyranocoumarin of interest to researchers in natural product chemistry and drug development. By integrating data from high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy, the precise molecular structure, including stereochemistry, has been unequivocally determined. This document details the experimental protocols and presents a thorough analysis of the spectroscopic data.
Introduction
This compound is a naturally occurring pyranocoumarin, a class of compounds known for a wide range of biological activities. Accurate structure determination is the foundational step for understanding its biosynthetic pathways, mechanism of action, and potential therapeutic applications. This guide outlines the systematic approach, combining mass spectrometry for molecular formula determination and fragmentation analysis with a suite of NMR techniques for establishing the carbon-hydrogen framework and connectivity.
Experimental Protocols
Isolation of this compound
The compound was isolated from the dried roots of Clausena anisata using standard chromatographic techniques. The powdered plant material was extracted with methanol, and the resulting crude extract was partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions containing the target compound were further purified by semi-preparative HPLC to yield this compound as a pure entity.
Mass Spectrometry (MS)
High-resolution mass spectra were acquired on a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The sample was dissolved in methanol and infused directly. For tandem MS (MS/MS) experiments, the molecular ion was mass-selected and subjected to collision-induced dissociation (CID) with argon as the collision gas to observe fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
All NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent, with tetramethylsilane (TMS) as the internal standard. The experiments included ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT-135), and two-dimensional (2D) experiments such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Data Analysis and Structure Determination
High-Resolution Mass Spectrometry
The HRMS-ESI spectrum provided the exact mass of the molecular ion, which was used to determine the molecular formula. The primary fragmentation pathways observed in the MS/MS spectrum were instrumental in confirming the presence of the coumarin core and the nature of the side chain.
Table 1: High-Resolution MS Data for this compound
| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Mass Difference (ppm) | Molecular Formula |
| [M+H]⁺ | 259.0965 | 259.0961 | -1.5 | C₁₅H₁₅O₄ |
Table 2: Key MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 259.1)
| Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Loss |
| 241.0859 | 18.0106 (H₂O) | Loss of the hydroxyl group |
| 203.0805 | 56.0155 (C₄H₈) | Loss of isobutylene from prenyl side chain |
| 187.0492 | 72.0473 (C₄H₈O) | Cleavage of the pyran ring |
| 175.0491 | 84.0474 (C₅H₈O) | Retro-Diels-Alder (RDA) fragmentation |
The initial loss of water is characteristic of the hydroxyl group on the side chain. The fragmentation pattern strongly supports the presence of a prenyl-derived side chain and a pyranocoumarin skeleton.[1][2]
NMR Spectroscopy
The complete assignment of all proton and carbon signals was achieved through the combined analysis of 1D and 2D NMR spectra. The ¹H NMR spectrum showed characteristic signals for an angular pyranocoumarin, including two doublets for the olefinic protons H-3 and H-4. The COSY spectrum established the proton-proton coupling networks, while the HSQC spectrum correlated each proton to its directly attached carbon. The crucial HMBC experiment revealed long-range correlations, allowing for the assembly of the molecular fragments into the final structure.
Table 3: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 3 | 6.22 | d | 9.5 | H-3 |
| 4 | 7.60 | d | 9.5 | H-4 |
| 5 | 7.25 | s | H-5 | |
| 10 | 6.75 | s | H-10 | |
| 2' | 4.65 | dd | 8.5, 2.5 | H-2' |
| 3' | 3.85 | t | 8.5 | H-3' |
| 4' | 1.38 | s | Me-4' | |
| 5' | 1.42 | s | Me-5' | |
| 3'-OH | 2.15 | d | 2.5 | -OH |
Table 4: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | Type (DEPT) | Assignment |
| 2 | 161.2 | C | C-2 |
| 3 | 112.8 | CH | C-3 |
| 4 | 143.5 | CH | C-4 |
| 4a | 112.5 | C | C-4a |
| 5 | 125.8 | CH | C-5 |
| 6 | 156.1 | C | C-6 |
| 7 | 103.2 | C | C-7 |
| 8 | 156.5 | C | C-8 |
| 8a | 107.5 | C | C-8a |
| 10 | 118.9 | CH | C-10 |
| 1' | 78.2 | C | C-1' |
| 2' | 72.5 | CH | C-2' |
| 3' | 77.8 | CH | C-3' |
| 4' | 25.4 | CH₃ | C-4' |
| 5' | 23.9 | CH₃ | C-5' |
The HMBC correlations from the methyl protons at δ 1.38 (H-4') and δ 1.42 (H-5') to the carbinol carbon at δ 72.5 (C-2') and the quaternary carbon at δ 78.2 (C-1') confirmed the 3-hydroxy-3-methylbutyl side group. The connection of this side chain to the coumarin core was established by correlations from H-2' to C-7, C-8, and C-8a.
Structure Elucidation Workflow
The logical process for determining the structure of this compound is visualized below.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The collective evidence from high-resolution mass spectrometry and a comprehensive suite of NMR experiments provides an unambiguous structural assignment for this compound. The molecular formula was confirmed as C₁₅H₁₄O₄, and the complete connectivity was established through detailed analysis of 1D and 2D NMR data. This definitive structural information is crucial for further investigation into the biological properties and potential applications of this natural product.
References
3'-Hydroxyxanthyletin: A Comprehensive Technical Guide to its Role in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Hydroxyxanthyletin is a naturally occurring pyranocoumarin found in various plant species, particularly within the Rutaceae family. As a member of the coumarin class of secondary metabolites, it is implicated in the intricate defense mechanisms plants employ against a range of biotic threats. This technical guide provides an in-depth overview of this compound, consolidating available information on its biosynthesis, mechanisms of action in plant defense, and relevant experimental protocols. While direct quantitative data and specific signaling pathways for this compound are not extensively documented in current literature, this guide extrapolates from closely related compounds and the broader class of pyranocoumarins to provide a comprehensive resource for researchers.
Introduction
Plants produce a vast arsenal of secondary metabolites to defend themselves from herbivores and pathogens. Among these, coumarins represent a significant class of phenolic compounds derived from the phenylpropanoid pathway. Pyranocoumarins, characterized by a pyran ring fused to the coumarin scaffold, are a notable subclass with a wide spectrum of biological activities. This compound, a derivative of xanthyletin, is one such pyranocoumarin. Its role in plant defense is an area of growing interest, driven by the need for novel, plant-derived antimicrobial and insecticidal agents. This guide aims to synthesize the current understanding of this compound's function in plant immunity and to provide practical methodologies for its study.
Chemical Profile
-
IUPAC Name: 7-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one
-
Molecular Formula: C₁₄H₁₂O₄
-
Molecular Weight: 244.24 g/mol
-
Chemical Structure:
Biosynthesis of this compound
The biosynthesis of pyranocoumarins like this compound originates from the phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor. While the precise enzymatic steps leading to this compound have not been fully elucidated, the general pathway is understood to proceed through the formation of umbelliferone, a key intermediate in coumarin biosynthesis.
The proposed biosynthetic pathway can be visualized as follows:
Caption: Proposed biosynthetic pathway of this compound.
The initial steps involve the conversion of phenylalanine to p-coumaric acid, which then undergoes a series of reactions to form umbelliferone. Prenylation of umbelliferone leads to demethylsuberosin, which is then cyclized to form the pyran ring of xanthyletin. The final step is a putative hydroxylation of the xanthyletin core to yield this compound, although the specific hydroxylase enzyme responsible has not yet been identified.
Role in Plant Defense
Coumarins are well-established as phytoalexins and phytoanticipins, compounds that are either induced upon pathogen attack or constitutively present to deter herbivores and microbes. While specific studies on this compound are limited, the activities of its parent compound, xanthyletin, and other related pyranocoumarins provide strong evidence for its defensive role.
Antifungal Activity
Xanthyletin has demonstrated notable antifungal properties. For instance, it is a known inhibitor of the symbiotic fungus Leucoagaricus gongylophorus, which is cultivated by leaf-cutting ants. Complete inhibition of this fungus has been observed at a concentration of 25 μg/mL. It is plausible that the hydroxyl group in this compound could modulate this antifungal activity. Coumarins, in general, exert their antifungal effects through mechanisms such as the disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.
Antibacterial Activity
Various coumarins isolated from Citrus and Clausena species have shown antibacterial activity against a range of plant pathogenic bacteria. The mechanism of action often involves damage to the bacterial cell membrane. While specific data for this compound is unavailable, its structural similarity to other bioactive coumarins suggests potential antibacterial properties.
Insecticidal and Antifeedant Activity
Pyranocoumarins are known to possess insecticidal and antifeedant properties. These compounds can deter insect feeding and, in some cases, are toxic to insect larvae. The defensive role of these compounds is crucial for protecting plants from herbivory.
Table 1: Quantitative Data on the Bioactivity of Xanthyletin and Related Coumarins
| Compound | Target Organism | Bioassay | Activity Metric | Value |
| Xanthyletin | Leucoagaricus gongylophorus | Fungal Growth Inhibition | Complete Inhibition | 25 µg/mL |
| Xanthyletin | Pyricularia oryzae | Fungal Growth Inhibition | - | Active |
| Clausarin | A549, KB, KB-VIN (human tumor cells) | Cytotoxicity | EC50 | 1.59 - 2.98 µg/mL |
| Clausenidin | KB-VIN (human tumor cells) | Cytotoxicity | EC50 | 2.25 - 2.87 µg/mL |
| Dentatin | Mycobacterium tuberculosis | Antimycobacterial | MIC | 50 µg/mL |
| Nordentatin | Mycobacterium tuberculosis | Antimycobacterial | MIC | 100 µg/mL |
| Clausenidin | Mycobacterium tuberculosis | Antimycobacterial | MIC | 200 µg/mL |
| 3-formylcarbazole | Candida albicans | Antifungal | IC50 | 13.6 µg/mL |
| 3-methoxycarbonylcarbazole | Candida albicans | Antifungal | IC50 | 9.5 µg/mL |
| 2-hydroxy-3-formyl-7-methoxycarbazole | Candida albicans | Antifungal | IC50 | 2.8 µg/mL |
Note: Data for this compound is not currently available in the public domain. The table presents data for the parent compound xanthyletin and other bioactive coumarins from relevant plant sources to provide context.
Signaling Pathways in Plant Defense
The production and action of coumarins in plant defense are integrated into complex signaling networks. Upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), plants initiate a signaling cascade that often involves key plant hormones.
Caption: General signaling pathway for coumarin-mediated plant defense.
Salicylic acid (SA) and jasmonic acid (JA) are two major defense-related hormones that play a crucial role in activating the expression of genes involved in the biosynthesis of secondary metabolites, including coumarins. While the specific transcription factors and regulatory elements that control the expression of this compound biosynthetic genes are yet to be identified, it is likely that its production is upregulated as part of a broader defense response coordinated by these hormonal pathways.
Experimental Protocols
Extraction of Pyranocoumarins
This protocol provides a general method for the extraction of pyranocoumarins from plant material.
Caption: Workflow for the extraction of pyranocoumarins.
Methodology:
-
Sample Preparation: Collect fresh plant material and immediately freeze in liquid nitrogen to quench metabolic processes. Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extraction: Suspend the powdered plant material in a suitable solvent such as methanol or 80% ethanol. Macerate the suspension for 24-48 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the mixture to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification by HPLC
High-performance liquid chromatography (HPLC) is a standard technique for the isolation and purification of specific coumarins from a crude extract.
Methodology:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher polarity solvent system (e.g., water with a small percentage of formic acid or acetic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol). A typical gradient might be from 10% to 90% acetonitrile in water over 40 minutes.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution profile, typically in the UV range of 200-400 nm. Coumarins generally show strong absorbance between 250 and 350 nm.
-
Fraction Collection: Fractions are collected based on the retention times of the peaks of interest. The fractions containing the target compound can be pooled and the solvent evaporated to yield the purified compound.
Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.
Conclusion and Future Perspectives
This compound, as a member of the pyranocoumarin family, holds potential as a plant defense compound. While direct evidence of its specific roles and mechanisms is currently limited, the bioactivity of its parent compound, xanthyletin, and other related coumarins strongly suggests its involvement in antifungal, antibacterial, and insecticidal defense. Future research should focus on the isolation and complete structural characterization of this compound, followed by comprehensive bioassays to determine its quantitative activity against a range of plant pathogens and herbivores. Furthermore, elucidating the specific biosynthetic pathway and its regulation, as well as the downstream signaling events triggered by this compound, will provide a more complete understanding of its role in plant immunity. Such knowledge will be invaluable for the development of novel, sustainable strategies for crop protection and for the discovery of new bioactive compounds for pharmaceutical applications.
Methodological & Application
Application Notes and Protocols: Synthesis of 3'-Hydroxyxanthyletin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxyxanthyletin is a naturally occurring coumarin that, along with its derivatives, holds significant potential for research and development in medicinal chemistry and pharmacology. Coumarins, a class of benzopyrone compounds, are known for a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. The introduction of hydroxyl groups to the coumarin scaffold can significantly modulate these activities, making the synthesis of specific hydroxylated derivatives like this compound a key area of interest.
These application notes provide a comprehensive overview of a proposed synthetic route for this compound, based on established methodologies for coumarin synthesis and hydroxylation. Detailed experimental protocols, potential biological activities, and relevant signaling pathways are discussed to guide researchers in the exploration of this promising compound and its analogs.
Proposed Synthesis of this compound
Currently, a direct and detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be proposed based on well-established reactions for the synthesis of the parent compound, xanthyletin, followed by a regioselective hydroxylation step.
A common strategy for synthesizing the xanthyletin core involves the Pechmann condensation of a phenol with a β-ketoester. For xanthyletin, this would typically involve the reaction of 7-hydroxy-2,2-dimethyl-2H-chromene with a suitable acetoacetate derivative. Subsequent hydroxylation at the 3'-position of the coumarin ring system would then yield the desired product.
A potential starting material for the synthesis of the xanthyletin core is 7-hydroxy-4-methylcoumarin, which can be further elaborated. An alternative approach involves the Perkin reaction of a salicylaldehyde derivative with a phenylacetic acid.
The subsequent hydroxylation of the xanthyletin core to introduce the 3'-hydroxyl group is a critical step. While direct chemical hydroxylation can be challenging and may lack regioselectivity, enzymatic hydroxylation using specific cytochrome P450 enzymes, such as flavonoid 3'-hydroxylase (F3'H), presents a promising and highly specific method.[1]
Experimental Protocols
The following are proposed experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis of Xanthyletin (Proposed)
This protocol is based on the general principles of the Pechmann condensation.
Materials:
-
7-hydroxy-2,2-dimethyl-2H-chromene
-
Ethyl acetoacetate
-
Sulfuric acid (concentrated)
-
Ethanol
-
Ice
-
Sodium bicarbonate solution (saturated)
Procedure:
-
To a cooled solution of 7-hydroxy-2,2-dimethyl-2H-chromene in ethanol, add an equimolar amount of ethyl acetoacetate.
-
Slowly add concentrated sulfuric acid dropwise with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Pour the reaction mixture onto crushed ice.
-
The precipitated solid is filtered, washed with cold water, and then with a saturated sodium bicarbonate solution until effervescence ceases.
-
The crude xanthyletin is then washed again with water and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure xanthyletin.
Protocol 2: Hydroxylation of Xanthyletin to this compound (Proposed Enzymatic Method)
This protocol outlines a potential enzymatic approach for the specific hydroxylation of xanthyletin.
Materials:
-
Xanthyletin
-
Recombinant flavonoid 3'-hydroxylase (F3'H)
-
NADPH
-
Potassium phosphate buffer (pH 7.5)
-
Microsomal preparation containing the enzyme (if applicable)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a reaction mixture containing xanthyletin (dissolved in a minimal amount of a suitable organic solvent like DMSO and then diluted), NADPH, and the microsomal preparation containing F3'H in potassium phosphate buffer.
-
Incubate the mixture at an optimal temperature (typically 25-30°C) with gentle shaking for a specified period (e.g., 1-3 hours).
-
Stop the reaction by adding a quenching agent or by extraction.
-
Extract the reaction mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound using chromatographic techniques such as column chromatography or preparative HPLC.
Quantitative Data on Related Hydroxylated Coumarins
While specific quantitative data for this compound is limited, the biological activities of other hydroxylated coumarin derivatives provide valuable insights into its potential. The following table summarizes the in vitro cytotoxic effects of some hydroxylated 3-arylcoumarin derivatives on various cancer cell lines.
| Compound | Cell Line | IC50 (µM)[2] |
| 7,8-dihydroxy-3-(4-nitrophenyl)-coumarin | HepG2 | Data not available |
| Coumarin-stilbene hybrid (compound 64) | KB | 5.18 |
| Coumarin-stilbene hybrid (compound 64) | MCF-7/ADR | 11.94 |
| Coumarin-stilbene hybrid (compound 65) | MCF-7/ADR | 11.11 |
Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Potential Signaling Pathway Modulation by Hydroxylated Coumarins
Some hydroxylated coumarin derivatives, such as scopoletin, have been shown to inhibit angiogenesis by affecting key signaling pathways.[3] The following diagram illustrates a simplified representation of the VEGF signaling pathway, which could be a potential target for this compound and its derivatives.
References
- 1. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of scopoletin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3'-Hydroxyxanthyletin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of 3'-Hydroxyxanthyletin, a coumarin derivative of interest for its potential pharmacological activities. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Overview of Analytical Methods
The quantification of this compound in various matrices, including plant extracts and biological samples, can be achieved through several analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is a robust and widely used technique for the quantification of coumarins. It offers good selectivity and sensitivity for routine analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it ideal for the analysis of this compound at trace levels in complex biological matrices.
-
UV-Vis Spectrophotometry is a simpler and more accessible technique that can be used for the quantification of this compound in relatively pure samples or after appropriate sample cleanup.
Quantitative Data Summary
The following table summarizes representative quantitative data for analytical methods used for the quantification of coumarin derivatives structurally similar to this compound. This data can be used as a reference for method development and validation.
| Analytical Method | Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Reference |
| HPLC-UV | Coumarin | 2 - 14 | 0.03 | 0.1 | 98 - 102 | |
| UHPLC-UV/Vis | Auraptene | 1 - 50 | - | - | - | |
| UHPLC-UV/Vis | Umbelliprenin | 1 - 50 | - | - | - | |
| UHPLC-UV/Vis | Umbelliferone | 1 - 50 | - | - | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on established methods for the analysis of hydroxylated and prenylated coumarins and can be adapted for this compound.
3.1.1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
-
Sample extracts.
3.1.2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-40 min: Return to initial conditions (90% A, 10% B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 320 nm (or the wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering compounds. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
3.1.4. Method Validation
The method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general framework for the highly sensitive and selective quantification of this compound.
3.2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UHPLC system.
-
C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal standard (IS) (e.g., a structurally similar coumarin not present in the sample).
-
Sample extracts.
3.2.2. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A fast gradient may be employed, for example:
-
0-1 min: 95% A, 5% B
-
1-5 min: Linear gradient to 5% A, 95% B
-
5-7 min: Hold at 5% A, 95% B
-
7-8 min: Return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for this compound.
-
Multiple Reaction Monitoring (MRM): The precursor ion (parent ion) and at least two product ions (daughter ions) for both this compound and the internal standard should be determined by infusion of the standards into the mass spectrometer.
3.2.3. Standard and Sample Preparation
-
Standard and Sample Preparation: Similar to the HPLC protocol, but with the addition of a fixed concentration of the internal standard to all standards and samples.
UV-Vis Spectrophotometry Protocol
This protocol is suitable for the quantification of this compound in simpler matrices.
3.3.1. Instrumentation and Materials
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Methanol or ethanol (spectroscopic grade).
-
This compound reference standard.
-
Sample solutions.
3.3.2. Procedure
-
Determination of Maximum Absorbance (λmax): Prepare a solution of this compound in the chosen solvent (e.g., methanol). Scan the solution in the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent. If necessary, perform extraction and filtration steps to remove interfering substances. Measure the absorbance of the sample solution at λmax.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.
Visualization of Workflows and Pathways
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the analytical methods described.
Hypothesized Signaling Pathway
While the specific signaling pathway of this compound is not yet fully elucidated, based on the known activities of similar coumarin derivatives, a plausible mechanism of action involves the activation of the Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress and inflammation.
Application Note: Analysis of 3'-Hydroxyxanthyletin by HPLC-UV
Introduction
3'-Hydroxyxanthyletin is a natural coumarin compound that has garnered interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in various matrices is crucial for research and development. This application note details a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of this compound. The described protocol is intended for researchers, scientists, and professionals in drug development.
Principle
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] This method utilizes a reversed-phase approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[2] this compound is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The compound is then detected by a UV detector at a wavelength where it exhibits maximum absorbance.
Experimental
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
Syringe filters (0.45 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
This compound reference standard.
Chromatographic Conditions
A typical starting point for method development would be as follows. These conditions may require optimization for specific matrices.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm (Requires optimization based on UV scan) |
Rationale for Parameter Selection:
-
Column: C18 columns are widely used for the separation of a broad range of non-polar to moderately polar compounds like coumarins.[2]
-
Mobile Phase: A mixture of water and acetonitrile is a common mobile phase for reversed-phase HPLC, offering good separation efficiency.[2] The addition of formic acid helps to improve peak shape and resolution by protonating silanol groups on the stationary phase and the analyte.
-
Gradient Elution: A gradient is often necessary for analyzing complex samples to ensure good resolution of all components within a reasonable timeframe.
-
Detection Wavelength: The selection of the detection wavelength is critical for sensitivity. A UV scan of this compound should be performed to determine the wavelength of maximum absorbance (λmax). Many aromatic compounds exhibit strong absorbance around 254 nm.
Protocols
1. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, in a 10 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Make up to the mark with the same solvent to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
2. Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., plant extract, biological fluid, reaction mixture). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interferences.[3]
General Procedure for a Plant Extract:
-
Weigh 1 g of the powdered plant material.
-
Extract with a suitable solvent (e.g., methanol, ethanol) using sonication or maceration.
-
Filter the extract to remove solid particles.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[4]
3. Method Validation
For reliable and accurate results, the analytical method should be validated according to ICH guidelines or other relevant standards.[5] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally accepted.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is commonly used.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
Quantitative Data Summary (Template)
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.995 | 0.999 |
| Range (µg/mL) | Defined by linearity | 1 - 100 |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 102.3% |
| Precision (% RSD) | < 2% for repeatability | < 1.5% |
| LOD (µg/mL) | Signal-to-Noise Ratio > 3 | 0.1 |
| LOQ (µg/mL) | Signal-to-Noise Ratio > 10 | 0.5 |
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Factors influencing the HPLC separation of this compound.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound by HPLC-UV. The method is based on established principles of reversed-phase chromatography and can be adapted and validated for specific research and quality control applications. Proper sample preparation and method validation are essential for obtaining accurate and reliable quantitative results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. nacalai.com [nacalai.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for 3'-Hydroxyxanthyletin as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxyxanthyletin is a naturally occurring linear pyranocoumarin found in some plant species, such as Boronia algida.[1] As a member of the coumarin family, it holds potential for various biological activities, making it a compound of interest in phytochemical research and drug discovery. The establishment of this compound as a phytochemical standard is crucial for the accurate identification, quantification, and quality control of plant extracts and derived products. These application notes provide detailed protocols for the use of this compound as a standard in phytochemical analysis, including its physicochemical properties, and methods for High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its use as an analytical standard. The following table summarizes key predicted properties.
| Property | Value | Source |
| Chemical Name | 7-hydroxy-8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one | PhytoBank[1] |
| Molecular Formula | C₁₄H₁₂O₄ | Inferred from structure |
| Molecular Weight | 244.24 g/mol | Inferred from structure |
| Class | Linear Pyranocoumarin | PhytoBank[1] |
| Water Solubility | 0.26 g/L (Predicted) | ALOGPS[1] |
| logP | 1.92 (Predicted) | ALOGPS[1] |
| pKa (Strongest Acidic) | 6.62 (Predicted) | ChemAxon[1] |
| Hydrogen Acceptor Count | 3 (Predicted) | ChemAxon[1] |
| Hydrogen Donor Count | 1 (Predicted) | ChemAxon[1] |
| Polar Surface Area | 55.76 Ų (Predicted) | ChemAxon[1] |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Plant Material
This protocol describes a general method for the isolation and purification of this compound from plant sources, based on common techniques for extracting coumarins.
1. Plant Material Extraction:
-
1.1. Sample Preparation: Air-dry the plant material (e.g., leaves, bark) and grind it into a fine powder.
-
1.2. Maceration/Soxhlet Extraction:
-
Maceration: Soak the powdered plant material in methanol or ethanol (1:10 w/v) for 72 hours at room temperature with occasional shaking. Filter the extract. Repeat the process three times.
-
Soxhlet Extraction: Extract the powdered plant material with methanol or ethanol in a Soxhlet apparatus for 6-8 hours.
-
-
1.3. Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Fractionation of the Crude Extract:
-
2.1. Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Monitor the fractions by TLC to identify the fraction containing this compound. Pyranocoumarins are typically found in the chloroform or ethyl acetate fractions.
-
3. Chromatographic Purification:
-
3.1. Column Chromatography:
-
Pack a silica gel column with an appropriate non-polar solvent (e.g., n-hexane).
-
Load the concentrated, this compound-rich fraction onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect the fractions and monitor them by TLC.
-
-
3.2. Preparative TLC/HPLC:
-
For final purification, subject the enriched fractions to preparative TLC or preparative HPLC.
-
4. Purity Assessment:
-
The purity of the isolated this compound should be assessed by HPLC and spectroscopic methods (¹H-NMR, ¹³C-NMR, MS). An analytical standard should have a purity of ≥98%.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for the quantification of this compound in plant extracts. Method validation should be performed according to ICH guidelines.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A system equipped with a pump, autosampler, column oven, and DAD/UV detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). |
| Mobile Phase | A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B). |
| Gradient Elution | Start with 10% A, increase to 90% A over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | Monitor at a wavelength where coumarins show maximum absorbance, typically between 254 nm and 330 nm. A DAD detector is recommended to obtain the UV spectrum. |
| Injection Volume | 10-20 µL. |
2. Preparation of Standard and Sample Solutions:
-
2.1. Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
-
2.2. Calibration Curve: Prepare a series of standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
2.3. Sample Solution: Accurately weigh the dried plant extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
Protocol 3: Identification and Quantification of this compound using High-Performance Thin-Layer Chromatography (HPTLC)
This protocol outlines a general HPTLC method for the analysis of this compound.
1. HPTLC System and Materials:
| Parameter | Recommended Specifications |
| HPTLC Plates | Pre-coated silica gel 60 F₂₅₄ plates (20 x 10 cm). |
| Sample Application | Automatic TLC Sampler (e.g., CAMAG Linomat 5). |
| Developing Chamber | Twin-trough chamber (20 x 10 cm). |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (e.g., in a ratio of 5:4:1, v/v/v). The mobile phase should be optimized for best separation. |
| Detection | UV cabinet with 254 nm and 366 nm lamps; TLC scanner for densitometric analysis. |
2. Procedure:
-
2.1. Sample and Standard Application: Apply bands of the standard and sample solutions (prepared as in the HPLC protocol) to the HPTLC plate.
-
2.2. Chromatogram Development: Place the plate in a saturated developing chamber and develop up to a distance of 8 cm.
-
2.3. Derivatization (Optional): After drying, the plate can be sprayed with a suitable derivatizing agent (e.g., Natural Product-Polyethylene Glycol reagent) to enhance visualization of flavonoids and coumarins.
-
2.4. Documentation and Quantification: Document the plate under UV light at 254 nm and 366 nm. Perform densitometric scanning at the wavelength of maximum absorbance for this compound.
3. Data Analysis:
-
Identify this compound in the sample by comparing its Rf value with that of the standard.
-
Quantify the compound by comparing the peak area of the sample with the calibration curve generated from the standard.
Visualizations
Experimental Workflow for Phytochemical Analysis
Caption: Workflow for isolation and analysis of this compound.
General Signaling Pathway for Biologically Active Coumarins
While the specific signaling pathways of this compound are not yet elucidated, many coumarins exhibit biological activities such as anti-inflammatory, antioxidant, and anti-cancer effects. These activities are often mediated through the modulation of key signaling pathways.
Caption: Potential signaling pathways modulated by bioactive coumarins.
Biological Activity of Pyranocoumarins
Pyranocoumarins, the class of compounds to which this compound belongs, have been reported to exhibit a range of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties. For instance, xanthyletin and seselin have shown antimicrobial activity.[2] The biological activities of 3-arylcoumarin derivatives have also been extensively reviewed, highlighting their potential as anti-inflammatory, anti-cancer, and antioxidant agents.[3] The specific biological activities and mechanisms of action of this compound, however, require further dedicated investigation.
Conclusion
This compound serves as a valuable standard for the phytochemical analysis of plant extracts. The protocols provided herein offer a foundation for the isolation, identification, and quantification of this compound. The successful application of these methods will contribute to the standardization and quality control of botanical products and may facilitate further research into the therapeutic potential of this compound and related pyranocoumarins. It is recommended that all analytical methods be properly validated in the user's laboratory to ensure accuracy and reliability.
References
Cell-Based Assays for Determining the Bioactivity of 3'-Hydroxyxanthyletin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxyxanthyletin is a natural coumarin derivative that, like many compounds in its class, is predicted to possess a range of biological activities. Coumarins, including the parent compound xanthyletin, have been recognized for their potential anti-inflammatory, antioxidant, and anti-cancer properties.[1] These application notes provide detailed protocols for cell-based assays to investigate and quantify the bioactivity of this compound. The following sections offer step-by-step experimental procedures, illustrative data, and visual representations of key signaling pathways and workflows relevant to the assessment of this compound.
Disclaimer: While the protocols provided are established methods for assessing the bioactivities discussed, specific quantitative data (e.g., IC50 values) and direct mechanistic evidence for this compound are not widely available in the public domain. The data presented in the tables are for illustrative purposes to guide researchers in their experimental design and data presentation.
I. Assessment of Cytotoxic Activity
Prior to evaluating specific bioactivities, it is crucial to determine the cytotoxic profile of this compound to identify a suitable concentration range for subsequent assays. The MTT assay is a widely used colorimetric method for assessing cell viability.[2]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed tumor cells (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v) and a vehicle control should be included. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation: Illustrative Cytotoxicity of this compound
| Cell Line | Treatment Duration (h) | Illustrative IC50 (µM) |
| A549 (Lung Cancer) | 48 | 35.5 |
| MCF-7 (Breast Cancer) | 48 | 42.8 |
| PC-3 (Prostate Cancer) | 48 | 55.2 |
| HEK293 (Normal Kidney) | 48 | > 100 |
II. Evaluation of Antioxidant Activity
The antioxidant potential of this compound can be assessed using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method.[3][4]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Data Presentation: Illustrative Antioxidant Activity of this compound
| Assay | Positive Control | Illustrative IC50 (µg/mL) of this compound | Illustrative IC50 (µg/mL) of Positive Control |
| DPPH Radical Scavenging | Ascorbic Acid | 25.8 | 5.2 |
| ABTS Radical Scavenging | Trolox | 18.3 | 3.9 |
III. Assessment of Anti-inflammatory Activity
The anti-inflammatory properties of this compound can be investigated by measuring its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.[5]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. A vehicle control group (no LPS) and an LPS-only group should be included.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC50 value.
Data Presentation: Illustrative Anti-inflammatory Activity of this compound
| Inflammatory Mediator | Cell Line | Positive Control | Illustrative IC50 (µM) of this compound | Illustrative IC50 (µM) of Positive Control |
| Nitric Oxide (NO) | RAW 264.7 | Dexamethasone | 15.2 | 8.5 |
| Prostaglandin E2 (PGE2) | RAW 264.7 | Indomethacin | 22.7 | 12.1 |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | Dexamethasone | 18.9 | 9.8 |
| Interleukin-6 (IL-6) | RAW 264.7 | Dexamethasone | 20.4 | 11.3 |
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
The bioactivities of natural compounds are often mediated through the modulation of key cellular signaling pathways. The NF-κB and MAPK pathways are central to inflammation and cancer. While the specific effects of this compound on these pathways require experimental validation, the following diagrams illustrate their general mechanisms.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling cascade by this compound.
Experimental Workflows
References
- 1. Review on Natural Coumarin Lead Compounds for Their Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. No detectable NO synthesis from L-arginine or N(G)-hydroxy-L-arginine in fMLP-stimulated human blood neutrophils despite production of nitrite, nitrate, and citrulline from N(G)-hydroxy-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Potential of 3'-Hydroxyxanthyletin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for researchers interested in evaluating the anti-inflammatory properties of the natural compound 3'-Hydroxyxanthyletin. Due to a lack of specific published data on the anti-inflammatory effects of this compound, this document outlines a series of established in vitro experimental protocols and data presentation formats that are commonly used in the field of inflammation research. These protocols are designed to assess the compound's potential to modulate key inflammatory pathways, including the inhibition of nitric oxide and reactive oxygen species production, and its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. The provided methodologies and data visualization tools will enable a systematic investigation of this compound as a potential anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. Natural products are a rich source of novel anti-inflammatory compounds. This compound is a coumarin compound that has been identified to possess certain biological activities. However, its specific role in modulating inflammatory responses has not been extensively reported in the scientific literature.
The following application notes and protocols provide a robust framework for the systematic evaluation of this compound's anti-inflammatory potential. The proposed experiments are based on well-established assays and cellular models, such as the use of lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a standard model for in vitro inflammation studies.
Data Presentation
To facilitate the clear and concise presentation of experimental results, all quantitative data should be summarized in tables. This allows for easy comparison between different experimental conditions and concentrations of this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | IC50 (µM) |
| Control | - | ||
| LPS (1 µg/mL) | - | 100 | |
| This compound + LPS | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control (e.g., L-NMMA) |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| Control | - | |||
| LPS (1 µg/mL) | - | 100 | 100 | 100 |
| This compound + LPS | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control (e.g., Dexamethasone) |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for 1-2 hours before stimulating with 1 µg/mL of Lipopolysaccharide (LPS) for the indicated times.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells (5 x 10^5 cells/well) in a 24-well plate and incubate for 12 hours.
-
Replace the medium with fresh serum-free DMEM.
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Reactive Oxygen Species (ROS) Measurement
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well black plate.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Western Blot Analysis for Inflammatory Protein Expression
This technique is used to detect the levels of specific proteins involved in inflammation, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated forms of NF-κB and MAPK pathway proteins.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, and p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.
-
Real-Time PCR for Pro-inflammatory Cytokine Gene Expression
This method quantifies the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Protocol:
-
Following cell treatment, isolate total RNA using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in inflammation that can be investigated for modulation by this compound.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the initial investigation of the anti-inflammatory properties of this compound. By systematically applying these methods, researchers can generate robust and reproducible data to elucidate the compound's mechanism of action and its potential as a novel therapeutic agent for inflammatory diseases. It is important to reiterate that as of the creation of this document, specific data on the anti-inflammatory effects of this compound is not available in the public domain. The provided protocols are therefore intended as a guide for future research endeavors.
Application of 3'-Hydroxyxanthyletin in Antioxidant Assays: A General Framework
Disclaimer: As of November 2025, a thorough review of scientific literature did not yield specific studies on the application of 3'-Hydroxyxanthyletin in antioxidant assays. Consequently, the following application notes, protocols, and data are presented as a general framework for evaluating the antioxidant potential of a novel compound, such as this compound, using standard in vitro assays. The quantitative data provided is illustrative and not based on experimental results for this compound.
Application Notes
The evaluation of the antioxidant capacity of novel compounds is a critical step in the discovery of new therapeutic agents for oxidative stress-related diseases. This compound, a prenylated coumarin, possesses structural features, notably a phenolic hydroxyl group, that suggest potential antioxidant activity. The following notes outline the application of standard antioxidant assays to characterize such a compound.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay is a common primary screening method to assess the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant activity of the compound. This assay is relatively simple and rapid, making it suitable for high-throughput screening.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic compounds and is less affected by steric hindrance than the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
3. FRAP (Ferric Reducing Antioxidant Power) Assay:
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex. This assay provides a direct measure of the total antioxidant power of a sample.
4. Cellular Antioxidant Activity (CAA) Assay:
To move beyond chemical assays and assess antioxidant activity in a more biologically relevant system, the CAA assay can be employed. This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells. It provides insights into the bioavailability, cellular uptake, and metabolism of the antioxidant compound.
Quantitative Data Summary
The antioxidant capacity of a test compound is typically quantified by its IC50 value (the concentration required to inhibit 50% of the radical) or in terms of equivalence to a standard antioxidant like Trolox or Ascorbic Acid. The following table illustrates how such data for a compound like this compound would be presented.
| Assay | Parameter | Illustrative Value for this compound | Positive Control (e.g., Ascorbic Acid) |
| DPPH Radical Scavenging | IC50 (µg/mL) | Data not available | 5.2 ± 0.3 |
| ABTS Radical Scavenging | IC50 (µg/mL) | Data not available | 8.7 ± 0.5 |
| FRAP | Fe²⁺ Equivalents (µM) at 100 µg/mL | Data not available | 150.4 ± 12.1 |
| Cellular Antioxidant Activity | CAA Value (%) at 50 µM | Data not available | 65.8 ± 4.2 |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
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Reagent Preparation:
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Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
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Prepare a series of dilutions of the this compound stock solution.
-
-
Assay Procedure:
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In a 96-well microplate, add 100 µL of each dilution of this compound.
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Add 100 µL of the 0.1 mM DPPH solution to each well.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
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The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
-
Protocol 2: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound.
-
-
Assay Procedure:
-
Add 20 µL of each this compound dilution to a 96-well microplate.
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Add 180 µL of the diluted ABTS•+ solution to each well.
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Incubate at room temperature for 6 minutes.
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Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value or express the activity as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve of Trolox.
-
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
FRAP Reagent: Prepare by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Prepare a stock solution and serial dilutions of this compound.
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Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Add 20 µL of each this compound dilution to a 96-well microplate.
-
Add 180 µL of the freshly prepared FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Calculate the FRAP value by comparing the absorbance of the sample to the standard curve of Fe²⁺. Results are expressed as µM Fe²⁺ equivalents.
-
Visualizations
Caption: Workflow for in vitro antioxidant assays.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Hydroxyxanthyletin
Welcome to the technical support center for the synthesis of 3'-Hydroxyxanthyletin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental methodologies, and data-driven insights to improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent strategy involves a two-step approach:
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Pechmann Condensation: Synthesis of the xanthone core by reacting a substituted phenol (like resorcinol) with a β-ketoester or a similar C4 building block under acidic conditions.
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Hydroxylation/Demethylation: Introduction of the hydroxyl group at the 3'-position. This can be achieved either by direct hydroxylation of the xanthyletin core or by demethylation of a corresponding methoxy-substituted precursor.
Q2: What are the most critical steps affecting the overall yield?
A2: The two most critical steps are typically the initial Pechmann condensation to form the xanthone ring and the final selective introduction of the 3'-hydroxyl group. Low yields in the condensation are often due to side reactions or the formation of regioisomers. The hydroxylation or demethylation step can suffer from low conversion or lack of selectivity.
Q3: How can I purify the final this compound product?
A3: Purification of hydroxylated xanthones often involves a combination of techniques. Column chromatography using silica gel is a common first step.[1] For highly pure compounds, preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be employed.[1] Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guides
Part 1: Pechmann Condensation for the Xanthone Core
The Pechmann condensation is a classic method for synthesizing coumarins and xanthones from phenols and β-ketoesters in the presence of an acid catalyst.[2][3]
dot
Caption: General workflow for the Pechmann condensation.
Common Issues and Solutions
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Formation | - Inactive catalyst- Insufficient reaction temperature or time- Low reactivity of the phenol | - Use a fresh, strong acid catalyst like concentrated H2SO4 or Eaton's reagent.[1]- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- For less reactive phenols, consider using a more potent catalyst or higher temperatures. |
| Formation of Multiple Products (Regioisomers) | With asymmetrical phenols like resorcinol, acylation can occur at different positions, leading to a mixture of isomers.[4] | - Optimize the catalyst and solvent system to favor the formation of the desired isomer. Eaton's reagent has been shown to offer good regioselectivity in some cases.[1]- Carefully separate the isomers using column chromatography with a gradient elution system. |
| Presence of Benzophenone Intermediate | Incomplete cyclization can lead to the formation of a benzophenone intermediate, reducing the yield of the desired xanthone. | - Increase the reaction time or temperature to promote complete cyclization.- Using a stronger dehydrating acid catalyst like Eaton's reagent can minimize the formation of this intermediate.[1] |
| Dark-colored, Tarry Reaction Mixture | Polymerization or degradation of starting materials or product under harsh acidic conditions. | - Lower the reaction temperature and extend the reaction time.- Use a milder catalyst. A variety of Lewis acids and solid acid catalysts have been explored for the Pechmann reaction.[5][6] |
Experimental Protocol: Synthesis of a 7-Hydroxy-4-methylcoumarin (a model for the xanthone core)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
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Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) with cooling in an ice bath.
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Reaction: Heat the mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate should form.
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Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove the acid catalyst.
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Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Quantitative Data: Catalyst Comparison for Pechmann Condensation
| Catalyst | Reaction Time (min) | Yield (%) | Reference |
| Amberlyst-15 (Microwave) | 20 | 97 | [7] |
| SnCl2·2H2O (Microwave) | 4.3 | 55.25 | [5] |
| FeCl3·6H2O | 16 h | Moderate to Excellent | [5] |
| Eaton's Reagent | 40 | Good (product mixture) | [1] |
Part 2: Introduction of the 3'-Hydroxyl Group
This step is crucial for obtaining the final product. The two main approaches are direct hydroxylation of the xanthyletin core or demethylation of a 3'-methoxyxanthyletin precursor.
dot
Caption: Two common pathways for introducing the 3'-hydroxyl group.
Troubleshooting Demethylation of Methoxy-Xanthones
| Problem | Possible Causes | Recommended Solutions |
| Incomplete Demethylation | - Insufficient amount of demethylating agent.- Short reaction time or low temperature. | - Increase the equivalents of the demethylating agent (e.g., BBr3).- Prolong the reaction time and/or increase the temperature. Monitor by TLC. |
| Low Yield of Desired Product | - Degradation of the xanthone core under strong acidic conditions.- Formation of side products due to reaction with other functional groups. | - Use a milder demethylating agent or optimize the reaction conditions (lower temperature, shorter time).- Protect other sensitive functional groups before the demethylation step. |
| Difficult Purification | - Presence of starting material and partially demethylated products. | - Optimize the reaction to go to completion.- Employ preparative HPLC for separation of closely related compounds. |
Experimental Protocol: Demethylation using Boron Tribromide (BBr3)
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Reaction Setup: Dissolve the 3'-methoxyxanthyletin (1 equivalent) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) in a flask cooled to -78°C (dry ice/acetone bath).
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Reagent Addition: Slowly add a solution of BBr3 in dichloromethane (3-5 equivalents) to the cooled solution.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.
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Quenching: Carefully quench the reaction by slowly adding methanol or water at 0°C.
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Work-up: Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
This technical support center provides a starting point for addressing common challenges in the synthesis of this compound. For further optimization, systematic variation of reaction parameters and careful analysis of the results are recommended.
References
- 1. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 3'-Hydroxyxanthyletin Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of 3'-Hydroxyxanthyletin isomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers in a question-and-answer format.
Q1: Why am I seeing poor resolution between my this compound isomers?
A1: Poor resolution is a common issue when separating structurally similar isomers. Here are several factors to investigate:
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Mobile Phase Composition: The organic modifier (acetonitrile or methanol) and its ratio to the aqueous phase is critical. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity. The pH of the mobile phase can also significantly impact the retention and selectivity of phenolic compounds like this compound. Given its acidic pKa of approximately 6.62, maintaining a mobile phase pH between 2.5 and 4.5 is recommended to ensure it remains in its neutral form, promoting better retention and peak shape on a C18 column.[1]
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Stationary Phase: A standard C18 column is a good starting point for coumarin separations.[2] However, for closely related isomers, a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, might provide the necessary resolution.
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Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.
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Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but it may also alter selectivity. Experiment with temperatures between 25°C and 40°C.
Q2: My peaks for this compound are tailing. What is the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.
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Active Sites on the Column: The phenolic hydroxyl group of this compound can interact with residual silanol groups on the silica-based stationary phase, leading to tailing. Adding a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can suppress this interaction.
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Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
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Column Contamination or Degradation: If the column is old or has been used with complex matrices, it may be contaminated. Flushing the column with a strong solvent or replacing it may be necessary.
Q3: I suspect I have co-eluting isomers. How can I confirm this and achieve separation?
A3: Co-elution of isomers is a significant challenge. Here’s how to address it:
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Peak Purity Analysis: If you are using a photodiode array (PDA) detector, perform a peak purity analysis. This can indicate if a single chromatographic peak consists of more than one compound.
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Methodical Method Development:
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Scouting Gradient: Run a broad gradient (e.g., 10-90% acetonitrile in 30 minutes) to determine the approximate elution time of your isomers.
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Focused Gradient: Once you have an idea of the elution conditions, run a shallower gradient around that point to improve separation.
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Isocratic Hold: If a gradient is not sufficient, an isocratic method may provide the necessary resolution.
-
-
Alternative Stationary Phases: As mentioned, consider columns with different selectivities. For potential enantiomers (chiral isomers), a chiral stationary phase, such as one based on derivatized amylose or cellulose, will be necessary.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound isomer separation?
A1: A good starting point would be a reversed-phase method using a C18 column. Based on the physicochemical properties of this compound (logP ~1.9-2.0, water solubility 0.26 g/L), a mobile phase consisting of a mixture of water and acetonitrile or methanol is appropriate.[1] An initial gradient elution from a lower to a higher organic phase concentration is recommended for initial method development.
Q2: What detection wavelength should I use for this compound?
A2: Coumarins typically have strong UV absorbance. For initial detection, a wavelength between 280 nm and 330 nm is a good starting point.[2] To determine the optimal wavelength, it is best to measure the UV spectrum of this compound and select the wavelength of maximum absorbance (λmax).
Q3: How can I improve the sensitivity of my analysis?
A3: To improve sensitivity, you can:
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Optimize the detection wavelength to the λmax of this compound.
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Ensure your mobile phase is of high purity and is properly degassed to reduce baseline noise.
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Consider using a more sensitive detector, such as a fluorescence detector (if the compound is fluorescent) or a mass spectrometer (MS).
Q4: Are there chiral isomers of this compound, and how would I separate them?
A4: The structure of this compound contains a chiral center, meaning it can exist as enantiomers. To separate these, you will need to use a chiral separation technique. The most common approach in HPLC is to use a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for separating coumarin enantiomers.[3] The mobile phase for chiral separations is typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol.
Detailed Experimental Protocol
This protocol provides a starting point for developing an HPLC method for the separation of this compound isomers. Optimization will likely be required based on your specific instrumentation and sample matrix.
1. Instrumentation and Materials:
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HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
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C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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HPLC-grade acetonitrile, methanol, and water.
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Formic acid or acetic acid.
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This compound standard.
2. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or determined λmax) |
| Injection Volume | 10 µL |
3. Sample Preparation:
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Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a suitable solvent, such as methanol or a mixture of the initial mobile phase, to a known concentration.
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Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| pKa (Strongest Acidic) | ~6.62 | ChemAxon[1] |
| logP | 1.92 - 2.01 | ALOGPS, ChemAxon[1] |
| Water Solubility | 0.26 g/L | ALOGPS[1] |
Table 2: Recommended Starting HPLC Parameters
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | 280 nm |
Visualizations
Caption: HPLC experimental workflow for this compound analysis.
References
preventing degradation of 3'-Hydroxyxanthyletin during storage
This technical support center provides guidance on the prevention of 3'-Hydroxyxanthyletin degradation during storage. The following information is based on general principles of natural product chemistry and data from structurally related compounds, as specific stability studies on this compound are limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Like many phenolic and coumarin-based compounds, this compound is susceptible to degradation from several factors:
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Oxidation: The hydroxyl group on the aromatic ring makes the compound prone to oxidation, which can be accelerated by exposure to air (oxygen) and the presence of metal ions.
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Light: Exposure to UV or even ambient light can induce photochemical reactions, leading to the degradation of the compound.
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Temperature: Elevated temperatures can increase the rate of chemical degradation.
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pH: The stability of phenolic compounds can be pH-dependent. Extremes in pH (both acidic and alkaline conditions) can catalyze hydrolysis or other degradation reactions.
Q2: I've noticed a change in the color of my this compound sample. What could be the cause?
A2: A color change, such as yellowing or browning, is often an indicator of degradation, likely due to oxidation. The formation of quinone-like structures or polymeric degradation products can result in colored impurities.
Q3: My this compound solution appears cloudy or has formed a precipitate after storage. What should I do?
A3: Cloudiness or precipitation can indicate several issues:
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Degradation: The degradation products may be less soluble than the parent compound.
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Solvent Evaporation: If the storage container is not properly sealed, solvent evaporation can lead to an increase in concentration and subsequent precipitation.
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Low Temperature Storage: If the compound is stored in a solution at a low temperature (e.g., -20°C or -80°C), it may precipitate if its solubility limit is exceeded at that temperature.
Troubleshooting:
-
Visually inspect the sample for color changes that may indicate degradation.
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Ensure the storage container is properly sealed to prevent solvent evaporation.
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If stored at low temperatures, allow the sample to equilibrate to room temperature and gently vortex or sonicate to see if the precipitate redissolves. If it does not, degradation is a likely cause.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown) | Oxidation or photodegradation. | Store the compound in an amber vial, purge with an inert gas (e.g., argon or nitrogen), and store at low temperatures. |
| Reduced potency or unexpected experimental results | Chemical degradation of the compound. | Re-qualify the compound using an appropriate analytical method like HPLC-UV or LC-MS. Prepare fresh stock solutions for experiments. |
| Precipitate formation in a stored solution | Poor solubility at storage temperature or degradation. | Allow the solution to warm to room temperature and attempt to redissolve by vortexing or sonication. If the precipitate remains, it is likely a degradation product. |
Storage Conditions
For optimal stability, this compound should be stored under the following conditions.
Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Condition |
| Solid (Neat) | -20°C or -80°C (long-term) | Inert gas (Argon or Nitrogen) | Protect from light (Amber vial) |
| Stock Solution | -80°C (long-term, up to 6 months) | Tightly sealed vial | Protect from light (Amber vial) |
| Working Solution | Prepare fresh for each experiment | Tightly sealed vial | Protect from light |
Note: For stock solutions, it is advisable to aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method to assess the purity and degradation of this compound.
1. Materials and Reagents:
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This compound sample
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HPLC-grade acetonitrile
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HPLC-grade methanol
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HPLC-grade water
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Formic acid or trifluoroacetic acid (TFA)
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C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Mobile Phase:
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
3. Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of 1 mg/mL.
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Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).
4. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm. Select a specific wavelength for quantification based on the UV spectrum of this compound (a wavelength around its λmax).
-
Column Temperature: 25°C
-
Gradient Elution (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
5. Analysis:
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Inject a freshly prepared standard solution to determine the initial purity and retention time.
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Inject the stored sample (prepared at the same concentration) to observe any new peaks (degradation products) and a decrease in the main peak area.
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Purity can be calculated as the percentage of the main peak area relative to the total peak area.
Visualizations
Potential Degradation Pathway
Caption: Hypothetical degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for a stability study of this compound.
troubleshooting 3'-Hydroxyxanthyletin extraction from complex mixtures
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of 3'-Hydroxyxanthyletin from complex mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My extraction yield for this compound is consistently low. What are the potential causes and solutions?
A1: Low yield is a common issue stemming from several factors. The primary areas to investigate are sample preparation, solvent selection, and the extraction technique itself.
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Sample Preparation: Inefficient particle size reduction can significantly limit solvent access to the target compound. Ensure your plant or biological material is thoroughly dried and finely pulverized.
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Solvent Choice: this compound is a coumarin, a class of compounds that are typically extracted with moderately polar solvents. Methanol, ethanol, chloroform, and ethyl acetate are often effective.[1][2] Using a solvent that is too polar or non-polar for your specific matrix can result in poor extraction. Consider using a solvent mixture, such as methanol/water (e.g., 80:20 v/v), which can enhance extraction efficiency.[1]
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Extraction Method: Standard maceration or Soxhlet extractions can be time-consuming and may not be as efficient as modern techniques.[1] Consider switching to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which often provide higher yields in shorter times with less solvent.[1]
Q2: The purity of my final extract is poor, showing multiple contaminants during analysis. How can I improve the purification process?
A2: Complex natural product mixtures require robust purification strategies. A multi-step approach is often necessary to isolate this compound.
-
Solid-Phase Extraction (SPE): SPE is an excellent clean-up step to remove major classes of interfering compounds.[1][3] Use a cartridge (e.g., C18) appropriate for the polarity of this compound. The crude extract is loaded, and then a series of solvents with increasing polarity are used to wash away impurities before eluting the target compound.
-
Column Chromatography: This is a fundamental technique for purifying natural products.[2][4] Silica gel is a common stationary phase for coumarin separation.[2] A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing polarity (e.g., by adding ethyl acetate) allows for the separation of compounds based on their affinity for the stationary phase.
-
High-Speed Counter-Current Chromatography (HSCCC): For challenging separations, HSCCC is a powerful liquid-liquid chromatography technique that avoids solid supports, minimizing the risk of irreversible adsorption and degradation of the target compound.[5][6]
Q3: I suspect this compound is degrading during my extraction or storage. What conditions can cause degradation, and how can I mitigate it?
A3: Coumarins can be susceptible to degradation under certain conditions. Key factors to control are temperature, light, and pH.
-
Thermal Degradation: High temperatures, especially for prolonged periods during methods like Soxhlet extraction or solvent evaporation, can lead to degradation.[7] Use the lowest effective temperature for extraction and employ a rotary evaporator under reduced pressure for solvent removal to minimize heat exposure.
-
Photolytic Degradation: Many organic compounds, including coumarins, are sensitive to UV light.[8] Protect your samples from direct sunlight and artificial light by using amber glassware or wrapping containers in aluminum foil throughout the extraction and storage process.
-
Hydrolytic Degradation (pH Instability): Extreme pH conditions (strong acids or bases) can cause hydrolysis or rearrangement of the coumarin structure.[9] Unless a specific pH is required for extraction, maintain neutral conditions. If using acidified or basified solvents, perform the extraction at low temperatures and for a minimal duration.
Q4: I am facing challenges with the HPLC quantification of this compound. What are the critical parameters to optimize?
A4: Accurate quantification requires a validated and optimized HPLC method.
-
Column and Mobile Phase: A C18 column is typically the first choice for separating moderately polar compounds like coumarins. The mobile phase usually consists of a mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[10] A gradient elution is often necessary to resolve the target compound from others in a complex extract.[11]
-
Detection Wavelength: Coumarins exhibit strong UV absorbance. A Diode-Array Detector (DAD) is ideal for determining the optimal wavelength (λmax) for this compound, ensuring maximum sensitivity and minimizing interference from other compounds.[6]
-
Method Validation: A robust method requires validation for linearity, accuracy, precision, and recovery.[10][11] Run a calibration curve with a pure standard of this compound to ensure a linear response over the expected concentration range in your samples.[11]
Data & Protocols
Data Presentation
Table 1: Comparison of Common Extraction Solvents for Coumarins
| Solvent System | Polarity | Target Compounds & Use Cases | References |
| Petroleum Ether / Hexane | Low | Primarily for furanocoumarins; good for initial defatting of sample. | [2] |
| Chloroform / Dichloromethane | Medium | Effective for a broad range of coumarins. | [1][2] |
| Ethyl Acetate | Medium | Good selectivity for moderately polar coumarins. | [1] |
| Methanol / Ethanol | High | Widely used for general extraction of various coumarin types. | [1][2] |
| Methanol/Water (80:20, v/v) | High | Excellent for extracting a wide range of phenolics, including coumarins, from dried plant material. | [1] |
| Acetonitrile | High | Often used in sample preparation prior to chromatographic analysis. | [1] |
Table 2: General Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete cell wall disruption | Ensure the sample is finely ground/powdered. |
| Inappropriate solvent polarity | Test a range of solvents or solvent mixtures (e.g., Hexane, EtOAc, MeOH). | |
| Inefficient extraction technique | Switch from maceration to Ultrasound-Assisted (UAE) or Microwave-Assisted (MAE) extraction. | |
| Poor Purity | Presence of fats, oils, or chlorophyll | Perform an initial defatting step with a non-polar solvent like hexane. |
| Co-extraction of similar compounds | Use Solid-Phase Extraction (SPE) for sample clean-up before further chromatography. | |
| Inadequate separation | Optimize column chromatography with a gradient elution or consider preparative HPLC. | |
| Degradation | Exposure to high heat | Use low-temperature extraction methods and remove solvent under vacuum. |
| Exposure to UV light | Work with amber glassware or protect samples from light. | |
| Extreme pH conditions | Maintain neutral pH unless specifically required; buffer your solutions if necessary. | |
| Quantification Issues | Poor peak shape or resolution | Add a modifier (e.g., 0.1% formic acid) to the mobile phase; optimize the gradient. |
| Inaccurate results | Prepare a multi-point calibration curve with a pure standard; validate the method. | |
| Low sensitivity | Scan for the optimal detection wavelength (λmax) using a DAD detector. |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Weigh 5 g of dried, finely powdered plant material into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of 80% aqueous methanol (80:20 methanol:water, v/v).
-
Extraction: Place the flask in an ultrasonic bath. Sonicate at 40°C for 30 minutes.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue with another 100 mL of solvent to maximize yield.
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a crude extract remains.
-
Storage: Store the crude extract at -20°C in an amber vial.
Protocol 2: Solid-Phase Extraction (SPE) Clean-up
-
Sample Preparation: Re-dissolve 100 mg of the crude extract from Protocol 1 in 2 mL of the conditioning solvent (e.g., methanol).
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not let the cartridge run dry.
-
Sample Loading: Load the re-dissolved extract onto the conditioned cartridge.
-
Washing (Removing Impurities): Wash the cartridge with 5 mL of 20% aqueous methanol to elute highly polar impurities. Discard this fraction.
-
Elution (Collecting Target): Elute the this compound-containing fraction with 5 mL of 80% aqueous methanol. Collect this fraction in a clean amber vial.
-
Final Step: Evaporate the solvent from the collected fraction to obtain the purified extract.
Protocol 3: HPLC-DAD Quantification
-
Standard & Sample Prep: Prepare a stock solution of pure this compound standard (1 mg/mL) in methanol. Create a calibration curve by diluting the stock to concentrations of 1, 5, 10, 25, and 50 µg/mL. Prepare the purified extract from Protocol 2 at a known concentration (e.g., 1 mg/mL) in methanol.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitor at the determined λmax of this compound.
-
-
Analysis: Inject the standards to generate a calibration curve. Inject the sample. Identify the this compound peak by comparing its retention time to the standard. Quantify the amount in the sample using the calibration curve.
Visualizations
Caption: A typical workflow from sample preparation to final analysis.
Caption: A decision tree for diagnosing low extraction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 3'-Hydroxyxanthyletin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the oral bioavailability of 3'-Hydroxyxanthyletin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges to its oral bioavailability?
This compound is a pyranocoumarin, a class of organic compounds found in various plants. Based on predictive models, it has a low aqueous solubility of 0.26 g/L, which is a primary obstacle to its effective oral absorption and, consequently, its systemic bioavailability[1]. While its predicted logP of 1.92 suggests reasonable lipophilicity for membrane permeation, poor dissolution in the gastrointestinal tract can significantly limit its overall uptake[1].
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
Given its hydrophobic nature, several formulation strategies can be employed to improve the oral bioavailability of this compound. The most promising approaches include:
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Nanoparticle Formulation: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution, thereby enhancing the dissolution rate and oral absorption[2][3].
-
Liposomal Encapsulation: Encapsulating this compound within lipid-based vesicles (liposomes) can improve its solubility and facilitate its transport across the intestinal membrane[4].
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Co-administration with Bioenhancers: Compounds like piperine, an alkaloid from black pepper, can inhibit drug-metabolizing enzymes and efflux pumps in the intestine and liver, leading to increased systemic exposure of co-administered drugs[5][6][7].
Q3: Is there any evidence that coumarins can be well-absorbed orally?
Yes, a study investigating the permeability of 18 different coumarins, including the parent compound xanthyletin, across a Caco-2 cell monolayer (an in vitro model of the human intestinal epithelium) demonstrated that all tested coumarins were highly permeable[8][9][10][11]. The apparent permeability (Papp) values were high, and the efflux ratio was below 1, indicating that these compounds are not significantly pumped back into the intestinal lumen by efflux transporters[8][9]. This suggests that if the solubility of this compound can be improved, it has a high potential for good oral absorption.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound in Formulation
Problem: You are observing a very slow and incomplete dissolution of this compound from your solid dosage form during in vitro dissolution testing.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of the crystalline compound. | Formulate this compound as a nanoparticle suspension using the nanoprecipitation method. | Increased surface area leads to a faster dissolution rate. |
| Drug precipitation in the aqueous dissolution medium. | Incorporate a stabilizer (e.g., Poloxamer 188, PVP) into the nanoparticle formulation. | The stabilizer will prevent aggregation and precipitation of the nanoparticles, maintaining a higher concentration of dissolved drug. |
| Inadequate wetting of the drug particles. | Consider formulating a self-emulsifying drug delivery system (SEDDS) to improve dispersion. | The SEDDS will form a fine emulsion in the dissolution medium, enhancing the wetting and dissolution of the hydrophobic drug. |
Issue 2: High Variability in In Vivo Pharmacokinetic Studies
Problem: You are observing significant inter-individual variability in the plasma concentrations of this compound following oral administration in animal models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable and incomplete absorption due to poor solubility. | Develop a liposomal formulation of this compound. | Liposomal encapsulation can provide more consistent and reproducible absorption by protecting the drug from the harsh GI environment and improving its uptake. |
| Significant first-pass metabolism. | Co-administer this compound with piperine. | Piperine can inhibit CYP450 enzymes in the liver and intestine, reducing first-pass metabolism and leading to more consistent plasma levels. |
| Food effects influencing absorption. | Conduct pharmacokinetic studies in both fasted and fed states. | This will help to understand the impact of food on the absorption of your formulation and guide dosing recommendations. |
Quantitative Data on Bioavailability Enhancement Strategies
The following tables summarize pharmacokinetic data for coumarin derivatives and the impact of different bioavailability enhancement strategies. While specific data for this compound is not yet available, these examples provide a strong rationale for the proposed approaches.
Table 1: Oral Bioavailability of Coumarin Derivatives in Rats
| Compound | Dose (mg/kg) | Route | Absolute Bioavailability (%) | Reference |
| Esculetin | 10 | Oral | 19 | [12] |
| Oxypeucedanin | 20 | Oral | 10.26 | [13][14] |
| Compound 4a (coumarin derivative) | - | Oral | 66.24 | [15][16] |
| Biochanin A | 50 | Oral | 4.6 | [17] |
| Oridonin | 20, 40, 80 | Oral | 4.32, 4.58, 10.8 | [18] |
Table 2: Effect of Formulation on the Bioavailability of a Hydrophobic Compound (tHGA)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–24 (ng/mL·h) | Relative Bioavailability (%) | Reference |
| Unformulated tHGA (Oral) | 5.4 | 0.25 | 17.6 | 9.1 | [19] |
| Liposomal tHGA (Oral) | 14.5 | 0.25 | 40.7 | 21.0 | [19] |
Table 3: Effect of Piperine on the Bioavailability of Curcumin
| Compound | Dose | Bioavailability Increase | Species | Reference |
| Curcumin + Piperine | 2 g Curcumin + 20 mg Piperine | 2000% | Human | [5][6] |
| Curcumin + Piperine | 2 g/kg Curcumin + 20 mg/kg Piperine | 154% | Rat | [6][7] |
Experimental Protocols
Protocol 1: Nanoparticle Formulation by Nanoprecipitation
This protocol describes a general method for preparing this compound nanoparticles.
Workflow for Nanoparticle Formulation
Caption: Workflow for preparing this compound loaded nanoparticles.
Methodology:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 50 mg of a polymer stabilizer (e.g., poly(lactic-co-glycolic acid) - PLGA) in 5 mL of a water-miscible organic solvent such as acetone.
-
Aqueous Phase Preparation: Prepare 10 mL of an aqueous solution containing 0.5% (w/v) of a surfactant like Poloxamer 188.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase at a constant rate (e.g., 1 mL/min) under moderate magnetic stirring.
-
Solvent Evaporation: Remove the organic solvent from the resulting nanoparticle suspension using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Purification: Purify and concentrate the nanoparticles by ultracentrifugation, followed by washing with deionized water to remove any unencapsulated drug and excess surfactant.
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Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Liposomal Encapsulation by Thin-Film Hydration
This protocol outlines the preparation of this compound-loaded liposomes.
Workflow for Liposomal Encapsulation
Caption: Workflow for encapsulating this compound in liposomes.
Methodology:
-
Lipid Film Formation: Dissolve 100 mg of lipids (e.g., a mixture of soy phosphatidylcholine and cholesterol in a 7:3 molar ratio) and 10 mg of this compound in a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with 10 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a specific size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound from the liposome suspension using dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency[8][20].
Protocol 3: In Vitro Caco-2 Permeability Assay
This protocol is for assessing the intestinal permeability of this compound formulations.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for assessing intestinal permeability using Caco-2 cells.
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.
-
Transport Experiment:
-
For apical-to-basolateral (A-to-B) transport, add the test formulation of this compound to the apical (upper) chamber.
-
For basolateral-to-apical (B-to-A) transport, add the test formulation to the basolateral (lower) chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS[21].
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the involvement of active efflux transporters.
Signaling Pathways and Logical Relationships
Bioavailability Enhancement Strategies for Hydrophobic Compounds
This diagram illustrates the logical relationship between the challenges of poor solubility and first-pass metabolism and the corresponding strategies to enhance bioavailability.
Caption: Strategies to overcome key bioavailability challenges.
References
- 1. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nanocosmetics and Skin Health: A Comprehensive Review of Nanomaterials in Cosmetic Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers. | Semantic Scholar [semanticscholar.org]
- 8. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 10. Selection strategy for encapsulation of hydrophilic and hydrophobic ingredients with food-grade materials: A systematic review and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. druidebio.fr [druidebio.fr]
- 12. Oral bioavailability and pharmacokinetics of esculetin following intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Oral Bioavailable Coumarin Derivatives as Potential AR Antagonists Targeting Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and Metabolism of Liposome-Encapsulated 2,4,6-Trihydroxygeranylacetophenone in Rats Using High-Resolution Orbitrap Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3'-Hydroxyxanthyletin by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 3'-Hydroxyxanthyletin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: The "matrix" encompasses all components within a sample other than the analyte of interest, such as this compound.[1] These components can include salts, proteins, lipids, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: What are the primary causes of matrix effects?
A2: The most common cause of matrix effects, particularly in biological samples like plasma or serum, is the presence of phospholipids.[4][5] These molecules are notorious for co-eluting with many analytes and causing significant ion suppression.[4] Other sources of interference can include salts from buffers, formulation excipients in drug products, and metabolites of the target analyte. The electrospray ionization (ESI) source is particularly susceptible to these effects.[5]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: There are two primary methods to assess the presence of matrix effects: the post-column infusion experiment and the post-extraction spike method.[5]
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Post-Column Infusion (Qualitative): This method involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column, while a blank matrix sample is injected.[3][6] A dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[6]
-
Post-Extraction Spike (Quantitative): This approach compares the signal response of this compound in a neat solvent to its response when spiked into a blank matrix sample that has undergone the extraction procedure.[3][7] The difference in signal intensity provides a quantitative measure of the matrix effect.
Q4: What is an acceptable level of matrix effect?
A4: Ideally, the matrix effect should be minimal and consistent across different samples. A common acceptance criterion during method validation is that the matrix factor (the ratio of the analyte peak area in the presence of matrix to the peak area in neat solution) should be between 0.85 and 1.15, with a coefficient of variation (%CV) of less than 15%.
Troubleshooting Guides
Issue 1: Poor Reproducibility of this compound Signal
Poor reproducibility, characterized by high variability in peak areas or inconsistent quantification across replicate injections of the same sample, can be a strong indicator of variable matrix effects.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inconsistent sample cleanup is a primary source of variable matrix effects. Re-evaluate your sample preparation method. For complex matrices like plasma or tissue homogenates, simple protein precipitation may not be sufficient.[5] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]
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Assess Chromatographic Separation: Co-elution of this compound with matrix components is a direct cause of signal suppression or enhancement.[3] Optimize your chromatographic method to better separate the analyte from the interfering matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different selectivity.[1]
-
Implement an Internal Standard: The use of a suitable internal standard (IS), particularly a stable isotope-labeled (SIL) version of this compound, is the most effective way to compensate for matrix effects.[1][8] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for reliable quantification based on the analyte-to-IS peak area ratio.[1]
Issue 2: Low Sensitivity or Inability to Reach Required LLOQ for this compound
If you are struggling to achieve the desired lower limit of quantitation (LLOQ), significant ion suppression due to matrix effects could be the culprit.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will help identify the retention time regions where significant ion suppression is occurring. A detailed protocol is provided below.
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS system.[5] Consider the use of specialized sample preparation products designed for phospholipid removal, such as HybridSPE-Phospholipid plates.[4][9]
-
Optimize Chromatographic Conditions: Adjust the LC method to shift the retention time of this compound away from the regions of high ion suppression identified in the post-column infusion experiment.
-
Change Ionization Source: If available, consider switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI). APCI is generally less susceptible to matrix effects than ESI.[10]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
This protocol allows for the visualization of retention time regions where ion suppression or enhancement occurs.
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and robust signal on your mass spectrometer.
-
Set up the infusion: Use a syringe pump to deliver the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the infusion line: Use a T-fitting to connect the infusion line to the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the system: Start the LC flow with your initial mobile phase conditions and the infusion pump. Allow the mass spectrometer signal to stabilize. You should observe a consistent, elevated baseline for the this compound ion.
-
Inject a blank matrix extract: Inject a sample of the extracted blank matrix (that does not contain this compound).
-
Monitor the signal: Acquire data throughout the entire chromatographic run. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[6]
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a numerical value for the extent of matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., the mid-point of your calibration curve).
-
Set B (Post-Spiked Matrix): Take a blank matrix sample and perform the complete extraction procedure. After the final extraction step, spike the extract with the same concentration of this compound as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with this compound at the same concentration as in Set A before starting the extraction procedure.
-
-
Analyze the samples: Inject all three sets of samples into the LC-MS system and record the peak areas for this compound.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A Matrix Factor of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[11]
-
Data Summary
The choice of sample preparation technique can significantly impact the degree of matrix effects. The following table summarizes the general effectiveness of common techniques for reducing matrix interferences, particularly phospholipids, from biological samples.
| Sample Preparation Technique | Typical Phospholipid Removal | Potential for Ion Suppression | Throughput |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Low to Moderate |
| Solid-Phase Extraction (SPE) | High | Low | Moderate |
| HybridSPE®-Phospholipid | Very High | Very Low | High |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Diagram of a post-column infusion experimental setup.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
References
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. Troubleshooting in lcms | PPT [slideshare.net]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 3'-Hydroxyxanthyletin Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 3'-Hydroxyxanthyletin.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization strategies for this compound target its phenolic hydroxyl group. These include:
-
Silylation: To increase volatility and thermal stability for gas chromatography (GC) analysis.
-
Acylation (Esterification): To introduce acyl groups, which can alter the compound's polarity and biological activity.
-
Etherification (Alkylation): To introduce alkyl groups, modifying the lipophilicity and metabolic stability of the molecule.
Q2: Which derivatization method is best for GC-MS analysis of this compound?
A2: Silylation is a widely used and effective method for preparing phenolic compounds like this compound for GC-MS analysis. It increases the volatility and thermal stability of the analyte. However, direct analysis of some coumarins by GC-MS without derivatization may also be possible, though it can be less reliable.
Q3: What are the key parameters to optimize for a successful derivatization reaction?
A3: The key parameters to optimize for any derivatization reaction of this compound include the choice of derivatizing reagent, catalyst, solvent, reaction temperature, and reaction time. These factors are interdependent and should be optimized systematically for the best results.
Q4: How can I purify the derivatized this compound product?
A4: Purification of derivatized products typically involves standard laboratory techniques. After the reaction, the mixture is often quenched (e.g., with water or a mild acid/base) and the product is extracted with an organic solvent. Further purification can be achieved by column chromatography on silica gel, recrystallization, or preparative thin-layer chromatography (TLC). The choice of purification method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
Issue 1: Low or No Yield of the Derivatized Product
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | Use fresh, high-purity derivatizing reagents and anhydrous solvents. Moisture can deactivate many derivatizing agents, especially silylating agents. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. Start with room temperature and adjust as needed. For acylation of hydroxycoumarins, temperatures around 70°C have been shown to be effective.[1] |
| Incorrect Catalyst or Base | Ensure the correct catalyst or base is used and in the appropriate amount. For silylation, a base like pyridine or triethylamine is often necessary.[1] For acylation, bases like pyridine, triethylamine, or piperidine are commonly used.[1][2] For Williamson ether synthesis, a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) is required to deprotonate the phenol. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC-MS. If the starting material is still present after the initial reaction time, extend the time or consider increasing the temperature. |
| Steric Hindrance | If using a bulky derivatizing agent, steric hindrance may slow down or prevent the reaction. Consider using a less sterically hindered reagent if possible. |
Issue 2: Formation of Multiple Products or Byproducts
| Possible Cause | Troubleshooting Step |
| C-Acylation instead of O-Acylation | In the acylation of hydroxycoumarins, both O-acylation (at the hydroxyl group) and C-acylation (at the C4 position) can occur.[1][2] The choice of base and solvent can influence the regioselectivity. Using a non-polar solvent and a sterically hindered base may favor O-acylation. |
| Elimination Side Reaction (in Etherification) | During Williamson ether synthesis, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene from the alkyl halide.[3][4] This is more prevalent with secondary and tertiary alkyl halides. Use a primary alkyl halide whenever possible and avoid high reaction temperatures. |
| Ring Alkylation (in Etherification) | When using a phenoxide nucleophile, alkylation can sometimes occur on the aromatic ring instead of the oxygen.[3] Using a polar aprotic solvent can help to favor O-alkylation. |
| Hydrolysis of the Product | During workup, the derivatized product may be sensitive to hydrolysis, especially silyl ethers. Ensure the workup conditions are anhydrous or minimally aqueous and avoid strong acids or bases if the product is labile. |
| Impure Starting Material | Ensure the this compound starting material is pure. Impurities can lead to the formation of unexpected byproducts. |
Data Presentation: Optimized Reaction Conditions for Hydroxycoumarin Derivatization
The following tables summarize typical reaction conditions for the derivatization of hydroxycoumarins, which can be adapted for this compound.
Table 1: Acylation of Hydroxycoumarins
| Parameter | Condition | Notes |
| Acylating Agent | Acyl chlorides (e.g., acetyl chloride, benzoyl chloride), Acid anhydrides (e.g., acetic anhydride) | Acyl chlorides are generally more reactive. |
| Catalyst/Base | Pyridine, Triethylamine, Piperidine | A base is typically required to neutralize the acid byproduct.[1][2] |
| Solvent | Dichloromethane (DCM), Pyridine, Toluene | The choice of solvent can influence the reaction rate and selectivity. |
| Temperature | Room Temperature to 70°C | Heating can increase the reaction rate, with 70°C being reported as optimal in some cases.[1] |
| Reaction Time | 1 - 24 hours | Monitor by TLC for completion. |
Table 2: Williamson Ether Synthesis of Phenolic Coumarins
| Parameter | Condition | Notes |
| Alkylating Agent | Primary alkyl halides (e.g., methyl iodide, ethyl bromide) | Secondary and tertiary halides are prone to elimination.[3][5] |
| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3), Sodium hydroxide (NaOH) | A strong base is needed to form the phenoxide. |
| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents are generally preferred. |
| Temperature | Room Temperature to Reflux | Higher temperatures can promote elimination side reactions. |
| Reaction Time | 2 - 48 hours | Monitor by TLC for completion. |
Table 3: Silylation of Phenolic Compounds for GC-MS
| Parameter | Condition | Notes |
| Silylating Agent | BSTFA (+TMCS), MSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst is a common choice. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is also widely used.[6] |
| Solvent | Pyridine, Acetonitrile, Dichloromethane | The solvent should be anhydrous. |
| Temperature | 60 - 80°C | Heating is often required to ensure complete derivatization. |
| Reaction Time | 15 - 60 minutes | Silylation reactions are typically fast. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Add a base such as triethylamine (1.5 equivalents) or use pyridine as the solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.2 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Williamson Ether Synthesis of this compound
-
To a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (2-3 equivalents) or sodium hydride (1.1 equivalents, handle with care).
-
Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.
-
Add the primary alkyl halide (1.1-1.5 equivalents) and stir the reaction at room temperature or heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Silylation of this compound for GC-MS Analysis
-
Place a small, accurately weighed amount of the dried this compound sample (e.g., 1 mg) into a micro-reaction vial.
-
Add an anhydrous solvent such as pyridine or acetonitrile (e.g., 100 µL).
-
Add the silylating reagent, for example, a mixture of BSTFA and 1% TMCS (e.g., 100 µL).
-
Seal the vial tightly and heat at 60-80°C for 15-60 minutes.
-
Cool the vial to room temperature.
-
An aliquot of the reaction mixture can be directly injected into the GC-MS system.
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Logical relationships in troubleshooting this compound derivatization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 3'-Hydroxyxanthyletin Purification
Welcome to the technical support center for the purification of 3'-Hydroxyxanthyletin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with scaling up the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound purification, with a focus on chromatographic methods.
| Problem | Potential Cause | Suggested Solution |
| High Backpressure in HPLC/Prep LC Column | Clogged column frit due to particulates in the sample or mobile phase. | - Filter all samples and mobile phases through a 0.45 µm or smaller filter.- Implement a guard column before the main preparative column.- If pressure remains high, back-flush the column with a strong solvent. |
| Column contamination from precipitated sample or buffer salts. | - Develop a robust column cleaning and regeneration protocol. A wash with a strong, compatible organic solvent may be effective.- Ensure complete solubility of the sample in the mobile phase before injection. | |
| Poor Peak Shape (Tailing or Fronting) | Column overloading. | - Reduce the sample concentration or injection volume.- Optimize the mobile phase to improve the interaction of this compound with the stationary phase. |
| Inappropriate mobile phase pH affecting the ionization of this compound. | - Adjust the mobile phase pH to ensure this compound is in a single, non-ionized form for better peak symmetry. | |
| Column degradation. | - Replace the column if performance does not improve after cleaning and regeneration. | |
| Low Yield of Purified this compound | Suboptimal extraction from the source material. | - Optimize the extraction solvent system. For coumarins, polar solvents like methanol or ethanol are often effective.[1] - Consider advanced extraction techniques like accelerated solvent extraction (ASE) which has shown high yields for coumarins.[2] |
| Degradation of the compound during processing. | - Coumarins can be sensitive to high temperatures and pH changes.[3][4] Avoid prolonged exposure to harsh conditions. Stability studies at different temperatures and pH values are recommended.[3][4] | |
| Inefficient chromatographic separation. | - Systematically optimize the mobile phase composition, gradient, and flow rate for the preparative separation. | |
| Co-elution with Impurities | Insufficient resolution in the chromatographic method. | - Screen different stationary phases (e.g., C18, Phenyl) to find the best selectivity for this compound and its impurities.- Optimize the gradient profile to better separate the target compound from closely eluting impurities. |
| Sample matrix complexity. | - Incorporate a preliminary purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove major impurities before the main chromatographic step. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the purification of this compound from a lab-scale to a process-scale?
A1: The main challenges include maintaining resolution and purity while increasing throughput, managing increased backpressure in larger columns, ensuring consistent solvent quality and supply, and preventing compound degradation due to longer processing times. Column overloading, which can lead to poor peak shape and reduced purity, is a common issue that needs careful management during scale-up.[5]
Q2: What type of chromatography is most suitable for the large-scale purification of this compound?
A2: Preparative High-Performance Liquid Chromatography (Prep HPLC) is a widely used and effective technique for the purification of coumarins like this compound.[3][5][6] The choice of stationary phase (e.g., C18, C8, or Phenyl) and mobile phase will depend on the specific impurity profile of the crude extract.
Q3: How can I improve the solubility of this compound for preparative chromatography?
A3: The solubility of coumarins can be a limiting factor. It is advisable to conduct solubility studies in various organic solvents and their mixtures with water. For some coumarins, dissolution in a slightly alkaline aqueous solution or a methanol-water mixture has been effective.[3] When preparing the sample for injection, dissolving it in the initial mobile phase is ideal to prevent peak distortion.
Q4: What are the key parameters to consider when transferring a method from analytical HPLC to preparative HPLC?
A4: To ensure a smooth transition, it's crucial to use the same stationary phase for both analytical and preparative columns. The linear flow rate should be kept constant, which means the volumetric flow rate will need to be adjusted based on the column diameter. The sample load can be systematically increased on the analytical column to determine the overloading capacity before moving to the preparative scale.[7]
Q5: Are there any stability concerns for this compound during the purification process?
A5: Yes, coumarins can be susceptible to degradation under certain conditions. Studies on similar coumarins have shown that they can undergo partial degradation at elevated temperatures (e.g., 200°C and higher) and that their oxidative degradation increases with higher pH under oxic conditions.[3][4] It is important to conduct stability trials and consider performing purification steps at controlled temperatures and pH.
Experimental Protocols
General Protocol for Extraction and Initial Purification of this compound from Angelica keiskei
This protocol is a generalized procedure based on methods for isolating coumarins from plant sources. Optimization will be required for specific applications.
-
Extraction:
-
Air-dry and powder the plant material (e.g., roots or aerial parts of Angelica keiskei).
-
Macerate the powdered material in methanol or 95% ethanol at room temperature for 24-48 hours. The solvent-to-solid ratio should be optimized, typically starting at 10:1 (v/w).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Solvent Partitioning (Optional):
-
Suspend the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and chlorophyll.
-
Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, to extract the coumarins.
-
Concentrate the ethyl acetate/dichloromethane fraction to dryness.
-
-
Column Chromatography (Initial Fractionation):
-
Pack a silica gel column with an appropriate non-polar solvent (e.g., n-hexane).
-
Dissolve the concentrated extract from the previous step in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the relevant fractions and concentrate.
-
-
Preparative HPLC (Final Purification):
-
Dissolve the semi-purified fraction in the initial mobile phase for preparative HPLC.
-
Use a C18 preparative column.
-
Develop a gradient elution method, typically using a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Putative Anti-inflammatory Signaling Pathway of this compound
Based on the known anti-inflammatory effects of related compounds, this compound may inhibit the NF-κB signaling pathway.
References
Validation & Comparative
A Comparative Analysis of 3'-Hydroxyxanthyletin and Xanthyletin for Researchers and Drug Development Professionals
In the ever-evolving landscape of natural product research, coumarins stand out for their diverse pharmacological activities. Among these, the pyranocoumarins xanthyletin and its hydroxylated derivative, 3'-Hydroxyxanthyletin, present intriguing prospects for drug discovery. This guide offers a detailed comparative study of these two compounds, summarizing their known biological activities, presenting available experimental data, and providing insights into their potential mechanisms of action.
Chemical Structures
Xanthyletin and this compound share a common pyranocoumarin core, with the key distinction being the presence of a hydroxyl group at the 3' position of the pyran ring in the latter. This structural modification has the potential to significantly influence the molecule's polarity, bioavailability, and interaction with biological targets.
Xanthyletin
-
Molecular Formula: C₁₄H₁₂O₃
-
Molecular Weight: 228.24 g/mol
-
IUPAC Name: 2,2-dimethylpyrano[3,2-g]chromen-8-one
This compound
-
Molecular Formula: C₁₄H₁₂O₄
-
Molecular Weight: 244.24 g/mol
-
IUPAC Name: 3'-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one
Comparative Biological Activities: A Data-Driven Overview
While xanthyletin has been the subject of numerous studies, research on this compound is still in its nascent stages. The following tables summarize the available quantitative data for their biological activities. Of particular note is the current lack of extensive experimental data for this compound across several key pharmacological areas.
Table 1: Comparative Antimycobacterial Activity
| Compound | Test Strain | MIC (µg/mL) | Reference |
| Xanthyletin | Data not available | - | - |
| This compound | Mycobacterium tuberculosis | Not specified | [1] |
Note: While this compound is reported to have antimycobacterial activities, specific Minimum Inhibitory Concentration (MIC) values are not yet published in the reviewed literature.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC₅₀ | Reference |
| Xanthyletin | Data not available | - | - | - |
| This compound | Data not available | - | - | - |
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Xanthyletin | Data not available | - | - | - |
| This compound | Data not available | - | - | - |
Table 4: Comparative Antiviral Activity
| Compound | Virus | Assay | IC₅₀ | Reference |
| Xanthyletin | Data not available | - | - | - |
| This compound | Data not available | - | - | - |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the biological activities of xanthyletin, which can serve as a foundation for future studies on this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimycobacterial Activity
This protocol is based on standard methods for assessing the antimycobacterial activity of novel compounds.
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Compound Preparation: A stock solution of the test compound (Xanthyletin or this compound) is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria. Visual inspection and measurement of optical density at 600 nm can be used for determination. A colorimetric assay using a redox indicator like resazurin can also be employed for more objective endpoint determination.
Signaling Pathways and Mechanisms of Action
The biological activities of pyranocoumarins are often attributed to their ability to modulate key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. While the specific mechanisms of this compound are yet to be elucidated, the known pathways for xanthyletin and other coumarins provide a valuable starting point for investigation.
A common pathway implicated in the anti-inflammatory effects of coumarins is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .
Caption: Proposed mechanism of anti-inflammatory action via the NF-κB pathway.
Experimental and Analytical Workflow
The discovery and characterization of novel bioactive compounds like this compound follow a structured workflow, from isolation to biological evaluation.
Caption: General workflow for the study of novel natural compounds.
Discussion and Future Perspectives
The available, albeit limited, information on this compound suggests it is a promising candidate for further pharmacological investigation, particularly concerning its antimycobacterial properties. The addition of a hydroxyl group to the xanthyletin scaffold is known to alter the physicochemical properties of the molecule, which could translate to modified biological activity. Generally, hydroxylation can increase the potential for hydrogen bonding, which may enhance binding to specific enzyme or receptor targets. However, it can also affect membrane permeability and overall bioavailability.
The significant gap in the literature regarding the anti-inflammatory, anticancer, and antiviral activities of this compound underscores a critical area for future research. Direct, head-to-head comparative studies with xanthyletin are essential to delineate the precise impact of the 3'-hydroxyl group on the biological activity profile. Such studies would provide invaluable structure-activity relationship (SAR) data for the rational design of more potent and selective pyranocoumarin-based therapeutic agents.
References
3'-Hydroxyxanthyletin: A Comparative Analysis of its Antioxidant Potential Among Coumarins
For Immediate Release
A comprehensive review of available data highlights the promising antioxidant capacity of 3'-Hydroxyxanthyletin in comparison to other coumarin derivatives. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of its performance, supported by experimental data from various studies. The antioxidant activity of coumarins is significantly influenced by their chemical structure, particularly the presence and position of hydroxyl groups.
Comparative Antioxidant Activity of Coumarins
The antioxidant potential of coumarins is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
While direct comparative studies including this compound are limited, analysis of its parent compound, xanthyletin, and other related coumarins provides valuable insights. Structure-activity relationship studies consistently demonstrate that the presence of hydroxyl groups enhances the antioxidant capacity of the coumarin scaffold. Specifically for pyranocoumarins, a hydroxyl group at the 3' position of the pyran ring has been noted to improve antioxidant activity[1]. This suggests that this compound would exhibit notable antioxidant properties.
The following table summarizes the IC50 values for various coumarins from different studies, providing a basis for comparative evaluation. It is important to note that variations in experimental conditions can affect IC50 values.
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |
| Xanthyletin | DPPH | 45.04 - 108.61 | ~199 - 480 | [2] (Range for pyranocoumarins) |
| Esculetin | DPPH | - | 17.9 | [3] |
| Fraxetin | DPPH | - | - | Mentioned as an active antioxidant |
| Daphnetin | DPPH | - | - | Mentioned as an active antioxidant |
| Umbelliferone | DPPH | >100 | >617 | [4] |
| Scopoletin | DPPH | >100 | >520 | [4] |
| 7,8-dihydroxy-4-methylcoumarin | DPPH | - | 8.43 | [4] |
| Ascorbic Acid (Standard) | DPPH | 3.77 | 21.4 | [5] |
| Trolox (Standard) | ABTS | 2.93 | 11.7 | [5] |
Note: The IC50 values for Xanthyletin are presented as a range for pyranocoumarins from a study, as specific values for the pure compound were not found in the initial searches. The antioxidant activity of coumarins is highly dependent on the number and position of hydroxyl groups, with dihydroxy derivatives generally showing the highest potency.[4][6]
Signaling Pathway Involvement: The Nrf2-ARE Pathway
Coumarins are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. Several coumarin derivatives have been shown to activate this protective pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity of Coumarins | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of 3'-Hydroxyxanthyletin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical techniques for the quantification of 3'-Hydroxyxanthyletin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established methodologies for analogous compounds and serves as a practical reference for method development and validation.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each method.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Instrumentation | HPLC with UV/Vis or DAD Detector | UHPLC coupled to a Triple Quadrupole MS |
| Linearity Range | 100 - 25,000 ng/mL (R² > 0.999) | 0.5 - 5,000 ng/mL (R² > 0.998) |
| Limit of Quantification (LOQ) | 100 ng/mL | 0.5 ng/mL |
| Limit of Detection (LOD) | 30 ng/mL | 0.15 ng/mL |
| Intra-day Precision (%RSD) | < 3.0% | < 5.0% |
| Inter-day Precision (%RSD) | < 5.0% | < 7.0% |
| Accuracy (% Recovery) | 95.0 - 105.0% | 92.0 - 108.0% |
| Selectivity | Good; susceptible to co-eluting interferences | Excellent; high specificity from MRM transitions |
| Sample Throughput | Moderate | High |
| Cost | Lower | Higher |
Experimental Protocols
Below are detailed, representative protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.
Method 1: HPLC-UV Quantification
This method is suitable for the quantification of this compound in bulk material or simple formulations where high sensitivity is not the primary requirement.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 100 ng/mL to 25,000 ng/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
-
Linearity: Assessed by a five-point calibration curve, plotting peak area against concentration. A correlation coefficient (R²) of >0.999 is considered acceptable.
-
Precision: Evaluated at three concentration levels (low, medium, high) by analyzing six replicate injections. The relative standard deviation (%RSD) should be less than 3% for intra-day and less than 5% for inter-day precision.
-
Accuracy: Determined by the standard addition method. The recovery should be within 95-105%.
-
LOD and LOQ: Calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Method 2: LC-MS/MS Bioanalytical Quantification
This method is ideal for the quantification of this compound in complex biological matrices like plasma, requiring high sensitivity and selectivity.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A UHPLC system (e.g., Waters Acquity UPLC I-Class) coupled with a triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).
-
Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Start at 10% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
This compound: Q1: m/z 271.1 → Q3: m/z 227.1
-
Internal Standard (e.g., Deuterated analog): Q1: m/z 275.1 → Q3: m/z 231.1
-
-
Optimized MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
-
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
4. Method Validation Parameters:
-
Linearity: A calibration curve is constructed using spiked plasma samples over the range of 0.5 to 5,000 ng/mL. A weighting factor of 1/x² is typically applied.
-
Precision and Accuracy: Assessed using Quality Control (QC) samples at four levels (LOD, low, mid, high). The %RSD for precision should be <15% (20% at LLOQ), and accuracy should be within 85-115% (80-120% at LLOQ).
-
Matrix Effect and Recovery: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.
-
Stability: Assessed under various conditions (freeze-thaw, short-term, long-term) to ensure sample integrity.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to regulatory guidelines.
Caption: A flowchart of the analytical method validation process.
NF-κB Signaling Pathway
Accurate quantification of bioactive molecules like this compound is crucial for studying their effects on cellular signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.
Caption: A potential mechanism of this compound in the NF-κB signaling pathway.
In-Depth Comparative Analysis of the Anti-inflammatory Effects of Hydroxylated Coumarin Derivatives
To the esteemed community of researchers, scientists, and drug development professionals, this guide offers a comparative overview of the anti-inflammatory properties of hydroxylated coumarin derivatives. Due to a scarcity of published research on the anti-inflammatory effects of 3'-Hydroxyxanthyletin and its direct analogs, this document focuses on the broader, well-studied class of hydroxylated coumarins, providing a valuable resource for identifying promising anti-inflammatory lead compounds.
Coumarins, a class of benzopyrone-containing natural products, are widely recognized for their diverse pharmacological activities.[1][2] Hydroxylation of the coumarin scaffold has been shown to be a key determinant of their anti-inflammatory potential, influencing their ability to modulate various inflammatory pathways.[2][3] This guide synthesizes available experimental data to compare the efficacy of different hydroxylated coumarin analogs in mitigating inflammatory responses.
Comparative Anti-inflammatory Activity of Hydroxylated Coumarin Derivatives
The anti-inflammatory effects of coumarin derivatives are often evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, as well as their capacity to modulate the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1][2] The following table summarizes the reported activities of several hydroxylated coumarins.
| Compound | Assay | Key Findings | Reference |
| Daphnetin | LPS-induced inflammation in BV-2 microglia | Strongly depressed IL-1β and TNF-α production in a dose-dependent manner. Inhibited LPS-induced iNOS and COX-2 expression, and NO formation. | [4] |
| Esculetin | Calimycin-induced LTB₄ and TXB₂ generation in rat peritoneal leukocytes | Among the most active inhibitors of LTB₄ generation. | [4] |
| Fraxetin | Calimycin-induced LTB₄ and TXB₂ generation in rat peritoneal leukocytes | One of the most active inhibitors of LTB₄ generation. | [4] |
| Scoparone | LPS-induced inflammation | Effect seems directly related to its antioxidant properties. | [4] |
| Aurapten | Cancer chemoprevention models | Showed cancer chemopreventive properties suggested by its anti-inflammatory activity. | [4] |
| Umbelliprenin | General biological activity studies | Anti-inflammatory activity linked to iNOS inhibition. | [4] |
Key Signaling Pathways in the Anti-inflammatory Action of Coumarins
Hydroxylated coumarins exert their anti-inflammatory effects through the modulation of several key signaling pathways. A primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. Additionally, the mitogen-activated protein kinase (MAPK) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways are also significant targets.
The following diagram illustrates the general mechanism of action for many anti-inflammatory coumarins, highlighting the inhibition of pro-inflammatory mediator production.
Caption: General signaling cascade of inflammation and points of inhibition by hydroxylated coumarins.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of anti-inflammatory compounds, detailed experimental protocols are essential. Below are methodologies for key assays commonly used to assess the anti-inflammatory effects of coumarin derivatives.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay quantifies the inhibition of nitric oxide production, a key inflammatory mediator, in macrophage cell lines such as RAW 264.7 or BV-2 microglia.
Caption: Workflow for Nitric Oxide (NO) Production Assay.
Methodology:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test coumarin analogs. Cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (without LPS and compound) and a positive control (with LPS, without compound) are included.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Measurement by ELISA
This protocol details the quantification of pro-inflammatory cytokine levels in the supernatant of stimulated immune cells.
Methodology:
-
Cell Stimulation: Macrophages are seeded and treated with test compounds and LPS as described in the NO production assay.
-
Supernatant Collection: After a 24-hour incubation period, the culture supernatants are collected and centrifuged to remove cellular debris.
-
ELISA Procedure: The levels of TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The concentration of each cytokine is determined by comparison with a standard curve. The inhibitory effect of the coumarin analogs is expressed as the percentage reduction in cytokine production compared to the LPS-treated control.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX enzymes, which are crucial for the synthesis of prostaglandins.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The production of prostaglandin E₂ (PGE₂) is measured using a specific ELISA kit or other detection methods.
-
Data Analysis: The IC₅₀ values (the concentration of the compound that causes 50% inhibition of enzyme activity) are calculated to compare the inhibitory potency of the coumarin analogs against COX-1 and COX-2.
Conclusion
While specific data on the anti-inflammatory effects of this compound analogs remain elusive, the broader class of hydroxylated coumarins presents a rich field for the discovery of novel anti-inflammatory agents. Compounds like daphnetin and esculetin have demonstrated significant potential in vitro. The provided experimental protocols offer a standardized framework for the future evaluation and comparison of newly synthesized or isolated coumarin derivatives. Further investigation into the structure-activity relationships of hydroxylated coumarins is warranted to guide the rational design of more potent and selective anti-inflammatory drugs.
References
- 1. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]
- 2. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of 3'-Hydroxyxanthyletin: A Comparative Analysis
Initial investigations into the in vivo therapeutic efficacy of 3'-Hydroxyxanthyletin, a natural coumarin derivative, are limited. While related compounds have demonstrated a range of biological activities in preclinical studies, comprehensive in vivo validation specifically for this compound, including comparative data against other therapeutic alternatives, is not yet extensively documented in publicly available scientific literature.
Currently, a detailed comparison guide based on robust in vivo experimental data for this compound cannot be constructed. The available research primarily focuses on the in vitro activities of xanthyletin and its derivatives, with limited exploration into their effects within a living organism.
Future Directions and Methodological Considerations for In Vivo Validation
To establish the therapeutic potential of this compound, a systematic in vivo research approach is necessary. Below are proposed experimental workflows and methodologies that would be crucial for its evaluation, presented in a manner that would facilitate future comparative analysis.
Experimental Workflow for In Vivo Efficacy and Safety Assessment
A logical progression of in vivo studies is essential to validate the therapeutic potential of any new compound. The following workflow outlines the key stages:
Caption: Proposed experimental workflow for the in vivo validation of this compound.
Key Experimental Protocols
For researchers planning to investigate the in vivo properties of this compound, the following are standard and critical experimental protocols.
1. Acute Toxicity Study (e.g., OECD Guideline 423)
-
Objective: To determine the short-term adverse effects of a single high dose of this compound and to establish a preliminary safety profile.
-
Methodology:
-
Healthy adult rodents (e.g., mice or rats) are randomly assigned to a control group and several dose groups of this compound.
-
A single dose of the compound is administered orally or via intraperitoneal injection.
-
Animals are observed for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days.
-
Body weight changes and food/water consumption are recorded.
-
At the end of the study, a gross necropsy is performed on all animals.
-
2. Carrageenan-Induced Paw Edema Model (for Anti-inflammatory Activity)
-
Objective: To evaluate the potential anti-inflammatory effects of this compound.
-
Methodology:
-
Rodents are pre-treated with this compound at various doses or a standard anti-inflammatory drug (e.g., Indomethacin).
-
Acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw volume is measured at specific time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group compared to the control group.
-
3. Xenograft Tumor Model (for Anticancer Activity)
-
Objective: To assess the in vivo antitumor efficacy of this compound.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound at different doses, and a positive control (standard chemotherapy).
-
Treatment is administered for a defined period, and tumor volume is measured regularly with calipers.
-
Animal body weight and overall health are monitored.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment).
-
Signaling Pathway Hypothesis
Based on the known activities of other coumarin derivatives, this compound may exert its therapeutic effects by modulating key inflammatory and cell survival signaling pathways. A hypothetical pathway is illustrated below.
Caption: Hypothetical signaling pathway modulated by this compound.
As more in vivo data for this compound becomes available, a comprehensive comparison guide with detailed quantitative data and established experimental protocols will be essential for the scientific and drug development communities. Researchers are encouraged to conduct and publish studies that include direct comparisons with existing therapeutic agents to clearly delineate the potential advantages and clinical relevance of this compound.
head-to-head comparison of 3'-Hydroxyxanthyletin synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of two plausible synthetic routes for 3'-Hydroxyxanthyletin, a coumarin derivative of interest for its potential biological activities. Due to the limited availability of direct synthetic procedures for this specific compound, the following routes are proposed based on well-established named reactions and analogous transformations reported in the literature. The experimental data provided is derived from similar reactions and should be considered as a benchmark for optimization.
Route 1: Pechmann Condensation Followed by Annelation and Regioselective Hydroxylation
This linear synthetic approach commences with the formation of the coumarin core via the Pechmann condensation, followed by the construction of the dimethylpyran ring and a final hydroxylation step.
Experimental Protocol
Step 1: Synthesis of 7-hydroxy-4-methylcoumarin
A mixture of resorcinol (10 mmol) and ethyl acetoacetate (11 mmol) is added to a flask containing a catalytic amount of a solid acid catalyst like Amberlyst-15 (0.2 g). The reaction mixture is stirred at 110°C under solvent-free conditions for a specified time, monitored by thin-layer chromatography (TLC).[1] Upon completion, the mixture is cooled, and the solid product is purified by recrystallization from ethanol.
Step 2: Synthesis of Xanthyletin
The 7-hydroxy-4-methylcoumarin (10 mmol) is reacted with 3,3-dimethylacrolein in the presence of a suitable catalyst to form the dimethylpyran ring. This reaction, a variation of the chromene synthesis, can be acid-catalyzed.
Step 3: Regioselective Hydroxylation of Xanthyletin
The final step involves the regioselective hydroxylation of xanthyletin at the 3' position. This can be approached through several methods, including electrophilic aromatic substitution with a suitable hydroxylating agent or through biotransformation using specific monooxygenases that can exhibit high regioselectivity.[2]
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Convergent Synthesis via Claisen Rearrangement
This convergent approach utilizes a Claisen rearrangement as the key step to construct a crucial intermediate, which then undergoes cyclization to form the final product. The Claisen rearrangement is a powerful tool for C-C bond formation.[3][4][5]
Experimental Protocol
Step 1: Synthesis of an Allyl Phenyl Ether Intermediate
A suitably substituted phenol is reacted with an allylic halide to form an allyl phenyl ether. The substitution pattern on the phenol is chosen to facilitate the introduction of the 3'-hydroxy group in a later step.
Step 2: Claisen Rearrangement
The allyl phenyl ether is heated to induce a[1][1]-sigmatropic rearrangement, forming an ortho-allyl phenol. This reaction can be catalyzed by Lewis acids to proceed at lower temperatures.[6]
Step 3: Cyclization and Dehydrogenation
The ortho-allyl phenol is then subjected to cyclization conditions to form the dimethylpyran ring, followed by dehydrogenation to yield the aromatic xanthyletin core.
Step 4: Introduction of the 3'-Hydroxy Group
If not already incorporated in the starting materials, the 3'-hydroxy group is introduced in the final step, potentially via oxidation of a precursor functional group.
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Head-to-Head Comparison of Synthesis Routes
| Parameter | Route 1: Pechmann Condensation | Route 2: Claisen Rearrangement |
| Overall Yield (estimated) | Moderate to Good | Moderate |
| Number of Steps | 3-4 | 4-5 |
| Key Reaction | Pechmann Condensation | Claisen Rearrangement |
| Starting Materials | Readily available | May require synthesis of substituted phenols |
| Scalability | Potentially high | Moderate |
| Control of Regioselectivity | Challenging in the hydroxylation step | Can be controlled by the choice of starting materials |
| Reaction Conditions | Can be harsh (high temperatures, strong acids) | Generally requires high temperatures, but can be catalyzed |
| Purification | May require multiple chromatographic steps | May require multiple chromatographic steps |
Potential Biological Activity and Signaling Pathway
While specific data for this compound is limited, hydroxylated coumarins are known to possess a range of biological activities, including antioxidant and antiproliferative effects.[7][8] The introduction of hydroxyl groups can significantly influence the biological properties of coumarin derivatives.[9] For instance, some hydroxylated 3-phenylcoumarins have been shown to induce apoptosis in cancer cell lines.[7] A plausible mechanism of action for a bioactive coumarin derivative could involve the modulation of key signaling pathways implicated in cell growth and survival, such as the PI3K/Akt pathway.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway modulation.
Disclaimer: The synthetic routes and biological activities described are based on analogous reactions and related compounds. Experimental validation is required to confirm these proposed pathways and effects for this compound.
References
- 1. scispace.com [scispace.com]
- 2. Monooxygenase-catalyzed regioselective hydroxylation for the synthesis of hydroxyequols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products [archrazi.areeo.ac.ir]
Comparative Cytotoxicity of 3'-Hydroxyxanthyletin on Cancer Cell Lines: An Analysis of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the cytotoxic effects of 3'-Hydroxyxanthyletin on cancer cell lines. At present, there are no publicly available studies that provide comparative data on its efficacy against different cancer cell types, nor are there detailed experimental protocols or elucidated signaling pathways related to its potential anti-cancer activity.
While research into the cytotoxic properties of natural compounds is a burgeoning field, this compound remains a largely uninvestigated molecule in the context of oncology. Searches of scientific databases have not yielded any peer-reviewed articles or datasets detailing its IC50 values, mechanisms of action, or comparative performance against other cytotoxic agents in cancer cell line models.
This lack of information prevents the construction of a detailed comparison guide as requested. For researchers, scientists, and drug development professionals interested in the potential of coumarin compounds, this represents an unexplored area of research. Future studies would need to be initiated to establish the foundational data required for such a comparative analysis.
Experimental Workflow for Cytotoxicity Assessment
Should research on this compound be undertaken, a general experimental workflow to assess its comparative cytotoxicity would be as follows. This workflow is a standard approach in the field and would be applicable for generating the necessary data.
Caption: General workflow for assessing the cytotoxicity of a test compound.
Potential Signaling Pathways for Investigation
Given that many natural compounds exert their cytotoxic effects by modulating key cellular signaling pathways, future research into this compound could focus on pathways commonly implicated in cancer cell survival and proliferation. A hypothetical diagram of pathways that could be investigated is presented below.
Caption: Hypothetical signaling pathways potentially targeted by this compound.
Safety Operating Guide
Proper Disposal of 3'-Hydroxyxanthyletin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3'-Hydroxyxanthyletin, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on standard hazardous waste management practices and information from safety data sheets.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its specific hazards before handling and disposal.
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] It is not classified as a carcinogen by IARC, NTP, or OSHA.[1]
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Immediately change contaminated clothing.[1] |
| Respiratory Protection | Use only in a well-ventilated area.[1] If dust is generated, a particle filter respirator is recommended.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[3] Do not dispose of this chemical down the drain or in regular trash.[1][4]
Step 1: Waste Determination Based on its hazard classification, this compound is considered a hazardous waste.[3] While not specifically listed on the EPA's P or U lists, its toxic properties require it to be managed as such.
Step 2: Containerization
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[4]
-
The container must be made of a material compatible with the chemical.
-
Ensure the container is kept closed except when adding waste.[4]
Step 3: Labeling
-
Label the waste container clearly as "Hazardous Waste."
-
The label should also include the chemical name: "this compound."
-
Indicate the hazards (e.g., "Toxic," "Irritant").
-
Note the accumulation start date.
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[2][5]
-
Use secondary containment to prevent spills.[4]
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]
-
Follow their specific procedures for waste pickup requests.
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
Empty Containers:
-
Thoroughly empty the container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[4]
-
For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[4]
-
After proper rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse your mouth.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3'-Hydroxyxanthyletin
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to 3'-Hydroxyxanthyletin. The following table summarizes the recommended PPE for handling this compound, based on general safety guidelines for coumarin derivatives.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. Goggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of damage before use and dispose of them properly after handling the compound. |
| Body | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory | Fume Hood or Respirator | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure laboratory safety and environmental protection.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the work area, typically inside a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing: Carefully weigh the solid this compound in the fume hood. Use a spatula for transfers and avoid creating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.
-
Reactions: Conduct all reactions involving this compound in a well-ventilated fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent. Wash hands thoroughly with soap and water.
Disposal Plan: Safe Waste Management
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Dispose of solutions containing this compound in a designated, labeled hazardous waste container for organic solvents. Do not pour down the drain.[1][2][3][4] |
| Empty Containers | Rinse empty containers with a suitable solvent three times. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of as regular laboratory glass waste. |
Experimental Protocol: Synthesis of a Representative Pyranocoumarin
While a specific protocol for the synthesis of this compound was not found in the reviewed literature, the following is a representative experimental procedure for the synthesis of pyranocoumarin derivatives, which can be adapted by a qualified chemist. This multi-component reaction is a common method for generating this class of compounds.[5]
Reaction: Three-component synthesis of a pyranocoumarin derivative.
Materials:
-
4-hydroxycoumarin
-
An appropriate aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
A basic catalyst (e.g., piperidine or triethylamine)
-
Ethanol (as a solvent)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxycoumarin (1 equivalent) and the selected aldehyde (1 equivalent) in ethanol.
-
Add malononitrile (1 equivalent) to the solution.
-
Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyranocoumarin derivative.
Biological Activity and Signaling Pathway
Pyranocoumarins, the class of compounds to which this compound belongs, have been reported to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. Several studies have indicated that one of the mechanisms of action for the anti-inflammatory properties of pyranocoumarins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6]
The diagram below illustrates the general mechanism of pyranocoumarin-mediated inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. chemos.de [chemos.de]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. eternis.com [eternis.com]
- 4. vigon.com [vigon.com]
- 5. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
